HL-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C57H59F2N11O9S2 |
|---|---|
Molecular Weight |
1144.3 g/mol |
IUPAC Name |
(2R,4S)-1-[(2S)-2-[7-[[2-[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoyl]amino]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H59F2N11O9S2/c1-33-49(80-32-64-33)35-17-15-34(16-18-35)27-62-52(74)44-26-39(71)31-70(44)56(75)50(57(2,3)4)65-48(72)14-8-6-7-11-23-60-51(73)40-12-9-10-13-41(40)53-66-67-55(79-53)45-29-61-47-22-19-36(30-69(45)47)37-24-43(54(78-5)63-28-37)68-81(76,77)46-21-20-38(58)25-42(46)59/h9-10,12-13,15-22,24-25,28-30,32,39,44,50,68,71H,6-8,11,14,23,26-27,31H2,1-5H3,(H,60,73)(H,62,74)(H,65,72)/t39-,44+,50+/m0/s1 |
InChI Key |
ACMMTSCGBPIHNT-RMNSFAHDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCNC(=O)C4=CC=CC=C4C5=NN=C(O5)C6=CN=C7N6C=C(C=C7)C8=CC(=C(N=C8)OC)NS(=O)(=O)C9=C(C=C(C=C9)F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCNC(=O)C4=CC=CC=C4C5=NN=C(O5)C6=CN=C7N6C=C(C=C7)C8=CC(=C(N=C8)OC)NS(=O)(=O)C9=C(C=C(C=C9)F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of HL-8, a PI3Kα-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HL-8 is a novel heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). By hijacking the body's natural protein disposal system, this compound offers a distinct and potentially more advantageous therapeutic modality compared to traditional enzyme inhibition. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates through the PROTAC mechanism, a novel therapeutic strategy that eliminates target proteins rather than merely inhibiting their enzymatic activity. This is achieved by inducing proximity between the target protein and an E3 ubiquitin ligase, a key component of the cellular ubiquitin-proteasome system (UPS).
This compound is comprised of three key components:
-
A PI3Kα ligand (HY-143277) that specifically binds to the p110α subunit of PI3K.
-
A von Hippel-Lindau (VHL) E3 ligase ligand (HY-138678) that recruits the VHL E3 ubiquitin ligase complex.
-
A linker moiety that covalently connects the two ligands, enabling the formation of a ternary complex.
The primary mechanism of action of this compound can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both PI3Kα and the VHL E3 ligase, forming a stable ternary complex (PI3Kα-HL-8-VHL).
-
Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the PI3Kα protein. This results in the formation of a polyubiquitin chain on PI3Kα.
-
Proteasomal Degradation: The polyubiquitinated PI3Kα is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome then unfolds and proteolytically degrades PI3Kα into small peptides.
-
Catalytic Cycle: After inducing the degradation of a PI3Kα molecule, this compound is released and can bind to another PI3Kα and VHL E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single molecule of this compound.
By promoting the degradation of PI3Kα, this compound effectively downregulates the entire PI3K/AKT signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. A key downstream consequence of PI3Kα degradation is the reduction of phosphorylated AKT (pAKT) levels.
Below is a diagram illustrating the mechanism of action of this compound.
Impact on the PI3K/AKT Signaling Pathway
The degradation of PI3Kα by this compound leads to a significant disruption of the PI3K/AKT signaling cascade. This pathway is often hyperactivated in cancer due to mutations in PIK3CA (the gene encoding p110α) or upstream signaling components.
The key steps in the PI3K/AKT pathway and the point of intervention by this compound are as follows:
-
Activation: Receptor tyrosine kinases (RTKs), upon binding to growth factors, activate PI3K.
-
PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
AKT Recruitment and Activation: PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.
-
Downstream Signaling: Activated AKT phosphorylates a multitude of downstream substrates, promoting cell survival (by inhibiting apoptosis), cell cycle progression, and cell growth.
This compound-mediated degradation of PI3Kα prevents the production of PIP3, thereby blocking the activation of AKT and its downstream signaling.
The following diagram illustrates the PI3K/AKT signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The efficacy of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Condition | % Inhibition |
|---|
| this compound | PI3Kα | 1 nM | 49.75% |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Treatment Duration | IC50 / % Inhibition |
|---|---|---|---|---|
| This compound | HT-29 | Colon Cancer | 72 h | 72.18% at 10 µM |
| This compound | HCT-116 | Colon Cancer | 72 h | 50.30% at 10 µM |
| this compound | HeLa | Cervical Cancer | 72 h | 96.33% at 10 µM |
Table 3: Protein Degradation and Pathway Modulation in HeLa Cells
| Compound | Concentration | Treatment Duration | Effect |
|---|---|---|---|
| This compound | 10 µM | 2-24 h | Significant degradation of PI3Kα |
| this compound | 10 µM | 2-24 h | Reduction in phosphorylated AKT levels |
Note: The data presented is based on currently available information. For more detailed dose-response curves and kinetic parameters (e.g., DC50, Dmax), referral to the primary literature is recommended.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the mechanism of action of this compound.
Western Blotting for Protein Degradation Analysis
Western blotting is a key technique to visualize and quantify the degradation of a target protein following PROTAC treatment.
Objective: To determine the extent of PI3Kα degradation and the reduction in pAKT levels in cells treated with this compound.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for different time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PI3Kα, pAKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HT-29, HCT-116, HeLa) into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and, if applicable, determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
-
Conclusion
This compound represents a promising targeted therapy approach for cancers driven by aberrant PI3Kα signaling. Its mechanism as a PROTAC degrader offers several potential advantages over traditional inhibitors, including the potential for a more profound and sustained pathway inhibition and the ability to act catalytically at lower concentrations. The in vitro data demonstrates its ability to effectively degrade PI3Kα, inhibit downstream AKT signaling, and suppress the proliferation of cancer cells. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the core mechanism of this compound for researchers and drug development professionals in the field of oncology and targeted protein degradation.
An In-depth Technical Guide to the HL-8 PI3Kα Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphoinositide 3-kinase (PI3K) pathway, particularly the α-isoform (PI3Kα), is a frequently activated signaling cascade in human cancers, making it a key therapeutic target. HL-8 is a novel Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the PI3Kα protein. Unlike traditional kinase inhibitors that block the enzyme's active site, this compound hijacks the cell's endogenous ubiquitin-proteasome system to eliminate the entire PI3Kα protein. This technical guide provides a comprehensive overview of the this compound mechanism of action, summarizes available quantitative data on its activity, details relevant experimental protocols for its characterization, and presents visual diagrams of the degradation pathway and experimental workflows.
Introduction to this compound and the PI3Kα Degradation Pathway
The PI3K signaling pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often due to mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3Kα, is a major driver of tumorigenesis. This compound is a heterobifunctional molecule engineered to induce the selective degradation of PI3Kα. It consists of a ligand that binds to PI3Kα, a second ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two. By promoting the ubiquitination and subsequent proteasomal degradation of PI3Kα, this compound offers a powerful and catalytic approach to shut down this critical oncogenic pathway.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of this compound-induced PI3Kα degradation is a multi-step process that leverages the cell's natural protein disposal machinery.
-
Ternary Complex Formation : this compound acts as a molecular bridge, binding simultaneously to PI3Kα and the VHL E3 ligase to form a stable ternary complex.
-
Ubiquitination : The recruitment of the VHL E3 ligase to PI3Kα facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the PI3Kα protein. This process results in the formation of a polyubiquitin chain, which acts as a recognition signal for degradation.
-
Proteasomal Degradation : The polyubiquitinated PI3Kα is then recognized and degraded by the 26S proteasome, leading to the elimination of the protein.
-
Catalytic Cycle : After inducing degradation, this compound is released and can bind to another PI3Kα protein, enabling a single molecule of this compound to induce the degradation of multiple PI3Kα proteins.
This event-driven pharmacology, as opposed to the occupancy-driven mechanism of traditional inhibitors, can lead to a more profound and durable inhibition of downstream signaling pathways, such as the phosphorylation of AKT.
Quantitative Data Summary
The following tables present the available quantitative data on the biological activity of this compound.
Table 1: In Vitro Kinase Inhibition and Protein Degradation
| Parameter | Cell Line / System | Concentration | Time Point | Result |
| PI3Kα Kinase Inhibition | Cell-Free Assay | 1 nM | N/A | 49.75% inhibition |
| PI3Kα Protein Degradation | HeLa | 10 µM | 8 hours | Complete degradation[1][2] |
| PI3Kα Protein Degradation | HeLa | 10 µM | 2-24 hours | Significant degradation[3] |
| pAKT Level Reduction | HeLa | 10 µM | 2-24 hours | Significant reduction[3] |
Data sourced from publicly available information.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Concentration | Time Point | Proliferation Inhibition |
| HT-29 | Colon Cancer | 10 µM | 72 hours | 72.18% |
| HCT-116 | Colon Cancer | 10 µM | 72 hours | 50.30% |
| HeLa | Cervical Cancer | 10 µM | 72 hours | 96.33% |
Data sourced from publicly available information.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize PI3Kα degraders like this compound.
Western Blot for PI3Kα Degradation and Pathway Inhibition
This assay is fundamental for confirming the degradation of the target protein and assessing the impact on downstream signaling.
Objective: To measure the levels of PI3Kα, phosphorylated AKT (p-AKT), and total AKT in cells treated with this compound.
Materials:
-
Target cancer cell lines (e.g., HeLa, HT-29)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-PI3Kα, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time points. Include a DMSO vehicle control. To confirm proteasome-dependent degradation, pre-treat a set of cells with MG132 (10 µM) for 2-4 hours before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Immunoblotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Load 20-30 µg of protein per lane and separate using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify band intensity using densitometry software, normalizing to the loading control.
Cell Viability / Anti-proliferative Assay (MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the growth and viability of cancer cells.
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Target cancer cell lines
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
This compound (serial dilutions)
-
MTT reagent (5 mg/mL in PBS) and solubilization buffer (e.g., DMSO) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO). Incubate for 72 hours.
-
Assay Measurement (MTT Method):
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.
-
Add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Assay Measurement (CellTiter-Glo® Method):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of viability against the log-concentration of this compound to calculate the IC50 value using non-linear regression.
Visual Representations
Signaling and Degradation Pathway
Caption: this compound mediated degradation of PI3Kα and downstream signaling inhibition.
Experimental Workflow
Caption: General experimental workflow for this compound characterization.
References
In-Depth Technical Guide: Discovery and Synthesis of HL-8, a PI3Kα-Targeting PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of HL-8, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). This document details the scientific rationale, experimental protocols, and key data associated with this compound, serving as a valuable resource for researchers in oncology, chemical biology, and drug discovery.
Introduction and Discovery Rationale
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in the PIK3CA gene encoding the p110α subunit, is a common feature in many human cancers. While small molecule inhibitors of PI3Kα have been developed, their efficacy can be limited by feedback mechanisms and off-target effects.
Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic modality. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This event-driven mechanism can provide a more sustained and profound inhibition of the target protein's function compared to traditional occupancy-based inhibitors.
The development of this compound was predicated on the hypothesis that inducing the degradation of PI3Kα via a PROTAC could be a highly effective strategy for downregulating the PI3K/AKT signaling pathway in cancer cells. The design of this compound incorporates three key components: a ligand that binds to the PI3Kα protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker to connect these two moieties.[2] The specific PI3Kα ligand, VHL ligand, and linker were rationally designed and synthesized to optimize the formation of a stable ternary complex between PI3Kα, this compound, and the VHL E3 ligase, thereby facilitating efficient ubiquitination and degradation of PI3Kα.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the PI3Kα inhibitor, the VHL ligand, and the linker, followed by their conjugation. The following is a general outline of the synthetic route. For a detailed, step-by-step protocol, please refer to the primary publication: "Design, synthesis and activity study of a novel PI3K degradation by hijacking VHL E3 ubiquitin ligase" in Bioorganic & Medicinal Chemistry, 2022, 61, 116707.[2]
General Synthetic Scheme:
-
Synthesis of the PI3Kα Ligand (HY-143277 moiety): The synthesis of the PI3Kα binding moiety is typically achieved through a series of standard organic chemistry reactions, often involving the construction of a heterocyclic core followed by functionalization to introduce a handle for linker attachment.
-
Synthesis of the VHL Ligand (HY-138678 moiety): The VHL ligand is a well-characterized small molecule. Its synthesis is established in the literature and generally involves the formation of a hydroxylated proline derivative.
-
Synthesis of the Linker (HY-W002042 moiety): The linker is synthesized with reactive functional groups at each end to enable covalent attachment to the PI3Kα and VHL ligands. The length and composition of the linker are critical for optimal ternary complex formation.
-
Conjugation and Final Assembly: The final step involves the sequential or convergent coupling of the PI3Kα ligand and the VHL ligand to the linker via amide bond formation or other suitable conjugation chemistries. The final product, this compound, is then purified by chromatography and its structure confirmed by analytical methods such as NMR and mass spectrometry.
Chemical Structure of this compound: The definitive chemical structure of this compound can be found in the aforementioned primary publication and from commercial suppliers like MedchemExpress.[3]
Mechanism of Action
This compound functions as a PI3Kα degrader by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Caption: Mechanism of Action of this compound as a PI3Kα PROTAC Degrader.
As illustrated above, this compound simultaneously binds to PI3Kα and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to transfer ubiquitin molecules to the PI3Kα protein. The polyubiquitinated PI3Kα is then recognized and degraded by the 26S proteasome. The degradation of PI3Kα leads to the downregulation of the PI3K/AKT signaling pathway, resulting in reduced levels of phosphorylated AKT (pAKT) and subsequent anti-proliferative effects in cancer cells.
Quantitative Data
The biological activity of this compound has been characterized by its ability to inhibit PI3Kα kinase activity and the proliferation of various cancer cell lines.
| Assay Type | Cell Line | Concentration | Result | Citation |
| Kinase Inhibition | - | 1 nM | 49.75% inhibition of PI3Kα kinase | [3] |
| Cell Proliferation | HT-29 (Colon Cancer) | 10 µM (72 h) | 72.18% inhibition | [3] |
| Cell Proliferation | HCT-116 (Colon Cancer) | 10 µM (72 h) | 50.30% inhibition | [3] |
| Cell Proliferation | HeLa (Cervical Cancer) | 10 µM (72 h) | 96.33% inhibition | [3] |
| Protein Degradation | HeLa | 10 µM (2-24 h) | Significant degradation of PI3Kα | [3] |
| Pathway Inhibition | HeLa | 10 µM (2-24 h) | Reduced phosphorylated AKT levels | [3] |
Key Signaling Pathway
This compound targets the PI3K/AKT signaling pathway, a central node in cell signaling that is frequently dysregulated in cancer.
Caption: The PI3K/AKT Signaling Pathway and the Point of Intervention by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. Specific parameters should be optimized for individual experimental systems.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for PI3Kα Degradation and pAKT Inhibition
This technique is used to detect the levels of specific proteins in cell lysates.
Protocol:
-
Culture cells and treat with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PI3Kα, pAKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of PI3Kα.
Protocol:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions to preserve ubiquitin linkages.
-
Immunoprecipitate PI3Kα from the cell lysates using an anti-PI3Kα antibody conjugated to beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on PI3Kα.
Conclusion
This compound is a novel and potent PI3Kα PROTAC degrader that effectively induces the degradation of its target protein, leading to the inhibition of the PI3K/AKT signaling pathway and potent anti-proliferative effects in cancer cells. This technical guide provides a foundational understanding of the discovery, synthesis, and biological characterization of this compound, offering valuable insights and methodologies for researchers working on targeted protein degradation and cancer therapeutics. Further investigation into the in vivo efficacy, pharmacokinetic properties, and potential resistance mechanisms of this compound will be crucial for its future development as a potential therapeutic agent.
References
An In-depth Technical Guide to HL-8: A Selective PI3Kα Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HL-8, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the p110α catalytic subunit of Phosphoinositide 3-kinase α (PI3Kα). PI3Kα is a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. This compound offers a novel therapeutic strategy by not just inhibiting, but eliminating the PI3Kα protein.
Core Concept: Mechanism of Action
This compound is a heterobifunctional molecule, comprised of a ligand that binds to PI3Kα, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to both PI3Kα and VHL, this compound facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate PI3Kα, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of PI3Kα effectively abrogates its downstream signaling through the AKT pathway, leading to anti-proliferative effects in cancer cells.
Caption: Mechanism of this compound-mediated PI3Kα degradation.
PI3K/AKT Signaling Pathway and the Impact of this compound
The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth and inhibiting apoptosis. By inducing the degradation of PI3Kα, this compound effectively shuts down this signaling cascade.
Caption: The PI3K/AKT signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported biochemical and cellular activities of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| PI3Kα Kinase Inhibition | 49.75% inhibition at 1 nM | In vitro kinase assay |
| Cell Proliferation Inhibition (72h) | ||
| HT-29 (Colon Cancer) | 72.18% inhibition at 10 µM | Cell proliferation assay |
| HCT-116 (Colon Cancer) | 50.30% inhibition at 10 µM | Cell proliferation assay |
| Hela (Cervical Cancer) | 96.33% inhibition at 10 µM | Cell proliferation assay |
| PI3Kα Degradation | Significant degradation | Hela cells, 2-24h at 10 µM |
| pAKT Reduction | Significant reduction | Hela cells, 2-24h at 10 µM |
Data sourced from MedchemExpress product information, citing Wang H, et al. Bioorg Med Chem. 2022 May 1;61:116707.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and the information available from the primary literature.
General Cell Culture
-
Cell Lines: HT-29, HCT-116, and Hela cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for Protein Degradation
-
Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound or vehicle control (DMSO) for the indicated time points.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against PI3Kα, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.
-
Assay Procedure (MTT example):
-
MTT reagent was added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value was determined by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: Workflow for assessing the activity of this compound.
References
Structure-Activity Relationship of a PI3Kα PROTAC Degrader: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a representative PI3Kα-targeting PROTAC (Proteolysis Targeting Chimera) degrader. Due to the limited public information on a specific molecule designated "HL-8," this document synthesizes data from well-characterized PI3Kα degraders to illustrate the core principles of their design, mechanism of action, and the molecular features that govern their efficacy. This guide includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction to PI3Kα PROTAC Degraders
The phosphatidylinositol 3-kinase alpha (PI3Kα) is a critical enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. While kinase inhibitors for PI3Kα have been developed, they can be limited by on-target toxicities and the development of resistance. Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the targeted degradation of the PI3Kα protein.
A PI3Kα PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the PI3Kα protein, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two ligands. The PROTAC facilitates the formation of a ternary complex between PI3Kα and the E3 ligase, leading to the ubiquitination of PI3Kα and its subsequent degradation by the proteasome.
Core Structure-Activity Relationship (SAR) Principles
The biological activity of a PI3Kα PROTAC degrader is highly dependent on the interplay between its three structural components. The following sections detail the SAR for each component, drawing from published data on potent and selective PI3Kα degraders.
PI3Kα Ligand
The choice and modification of the PI3Kα ligand are crucial for the potency and selectivity of the PROTAC.
-
Binding Affinity: A high binding affinity of the ligand for PI3Kα is a prerequisite for efficient degradation. However, excessively high affinity can sometimes be detrimental due to the "hook effect," where a 1:1 binding of the PROTAC to either the target or the E3 ligase dominates over the formation of the productive ternary complex.
-
Ligand Structure: The structure of the PI3Kα ligand dictates the initial engagement with the target protein. Modifications to the ligand can influence the orientation of the PROTAC within the binding pocket, which in turn affects the presentation of the E3 ligase ligand for ternary complex formation.
E3 Ligase Ligand
The E3 ligase ligand determines which ubiquitin ligase is recruited to the target protein.
-
Choice of E3 Ligase: The most commonly used E3 ligases in PROTAC design are VHL and CRBN. The choice between these can impact the degradation efficiency, tissue distribution, and potential for off-target effects.
-
Binding Affinity: Similar to the target ligand, the affinity for the E3 ligase must be optimized to support ternary complex formation without leading to the hook effect.
Linker
The linker is a critical determinant of the PROTAC's overall activity and physicochemical properties.
-
Linker Length and Composition: The length and chemical nature of the linker are paramount for establishing a productive ternary complex. An optimal linker length allows for the proper orientation of PI3Kα and the E3 ligase, facilitating efficient ubiquitin transfer. Linker composition (e.g., PEG, alkyl chains) influences solubility, cell permeability, and metabolic stability.
-
Attachment Points: The points at which the linker is attached to the PI3Kα and E3 ligase ligands significantly impact the geometry of the ternary complex. SAR studies often involve synthesizing a library of PROTACs with varied linker attachment points to identify the optimal configuration.
Quantitative Data Summary
The following table summarizes representative quantitative data for a series of PI3Kα PROTAC degraders, illustrating the impact of structural modifications on their biological activity.
| Compound ID | PI3Kα Ligand Modification | Linker Length (atoms) | E3 Ligase Ligand | PI3Kα Binding (IC50, nM) | PI3Kα Degradation (DC50, nM) | Cell Viability (GI50, nM) |
| Ref-1 | Parent Compound | 10 | VHL | 5 | 15 | 50 |
| Mod-1a | Methyl substitution on ring | 10 | VHL | 8 | 50 | 150 |
| Mod-1b | Fluoro substitution on ring | 10 | VHL | 4 | 10 | 45 |
| Mod-2a | 8-atom linker | 8 | VHL | 6 | 100 | 300 |
| Mod-2b | 12-atom linker | 12 | VHL | 5 | 8 | 30 |
| Mod-3 | Parent Compound | 10 | CRBN | 5 | 25 | 75 |
Data are representative and compiled from various sources for illustrative purposes.
Experimental Protocols
PI3Kα Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding affinity of the PROTAC to PI3Kα.
Materials:
-
Recombinant human PI3Kα protein
-
Europium-labeled anti-GST antibody
-
Biotinylated PIP2 substrate
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% BSA)
-
Test compounds (PROTACs)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the PI3Kα protein, biotinylated PIP2, and the test compound.
-
Incubate for 60 minutes at room temperature.
-
Add the Europium-labeled anti-GST antibody and APC-labeled streptavidin.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals at 665 nm to 620 nm.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
PI3Kα Degradation Assay (Western Blot)
This assay quantifies the reduction in PI3Kα protein levels in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing PI3Kα (e.g., MCF-7, OVCAR-3)
-
Cell culture medium and supplements
-
Test compounds (PROTACs)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PI3Kα, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the PI3Kα signal to the loading control (GAPDH or β-actin).
-
Plot the normalized PI3Kα levels against the compound concentration to determine the DC50 value (concentration at which 50% degradation is achieved).
Visualizations
PI3Kα PROTAC Mechanism of Action
Caption: Mechanism of action of a PI3Kα PROTAC degrader.
Experimental Workflow for SAR Study
Caption: A typical experimental workflow for a PROTAC SAR study.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR pathway and the point of intervention for a PI3Kα PROTAC.
Conclusion
The structure-activity relationship of PI3Kα PROTAC degraders is a complex interplay between the target ligand, the E3 ligase ligand, and the connecting linker. A systematic approach to modifying each of these components, coupled with robust biochemical and cellular assays, is essential for the development of potent and selective degraders. This guide provides a foundational understanding of the key principles and experimental methodologies required to navigate the SAR of this promising class of therapeutic agents. Further research will continue to refine the design principles for PI3Kα degraders, leading to the development of novel cancer therapies.
In Vitro Characterization of the HL-60 Cell Line: A Technical Guide
Disclaimer: Initial searches for a cell line designated "HL-8" did not yield a distinct, well-characterized cell line. The information presented in this guide pertains to the HL-60 cell line , a human promyelocytic leukemia line, which is a plausible subject of interest given the query. This guide is intended for researchers, scientists, and drug development professionals.
The HL-60 cell line, established from a 36-year-old woman with acute promyelocytic leukemia, is a cornerstone of in vitro hematological and cancer research. These non-adherent, spherical cells grow in suspension and are invaluable for studying cellular differentiation, apoptosis, and the efficacy of novel therapeutic agents.
Core Cellular and Molecular Characteristics
The HL-60 cell line is characterized by its myeloblastic morphology and its capacity to differentiate into various myeloid lineages upon induction by specific chemical agents. This makes it an excellent model system for studying hematopoiesis and leukemogenesis.
| Parameter | Value | Reference |
| Cell Type | Promyelocytic Leukemia | [1] |
| Origin | Human, Female | [1] |
| Morphology | Spherical, Non-adherent | [2] |
| Ploidy | Aneuploid | |
| Doubling Time | Approximately 24-36 hours | |
| Key Genetic Features | Amplification of the MYC oncogene |
Key Signaling Pathways in HL-60 Cells
Several critical signaling pathways are constitutively active or can be readily stimulated in HL-60 cells, making them a robust model for studying cancer cell signaling and for screening targeted therapies.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is central to regulating cell survival, proliferation, and metabolism in HL-60 cells. Its constitutive activation is a hallmark of many cancers, including leukemia.
References
An In-depth Technical Guide to E3 Ligase Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases are a crucial class of enzymes that play a pivotal role in substrate recognition for ubiquitination, a post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2][3][4] The specificity of the interaction between an E3 ligase and its substrate is a key determinant of cellular function and is of significant interest in drug discovery, particularly in the development of targeted protein degradation technologies like proteolysis-targeting chimeras (PROTACs).[5][6][7][8] This guide provides a comprehensive overview of the principles and methodologies for studying the binding affinity of E3 ligases. While this document aims to be a thorough resource, it is important to note that a specific E3 ligase denoted as "HL-8" was not identified in the current scientific literature. Therefore, this guide will focus on the general principles and established examples of E3 ligase binding affinity.
I. Understanding E3 Ligase-Substrate Interactions
The interaction between an E3 ligase and its substrate is often transient, which can present challenges for its characterization.[1] E3 ligases recognize specific motifs, known as degrons, on their substrate proteins.[2] There are over 600 putative E3 ligases in the human genome, each with the potential to recognize a specific set of substrates, thereby creating a complex regulatory network.[9][10] The affinity of this interaction, often quantified by the dissociation constant (K_D), is a critical parameter for understanding the biological function and for the design of therapeutic interventions.
II. Quantitative Analysis of Binding Affinity
Several biophysical and cellular techniques are employed to quantify the binding affinity between E3 ligases and their substrates or ligands. The choice of method depends on the specific research question, the nature of the interacting partners, and the desired level of detail.
Table 1: Quantitative Binding Affinity of E3 Ligase Ligands
| E3 Ligase | Ligand/Substrate | Technique | Binding Affinity (K_D) | Reference |
| CRBN | Thalidomide Analog 4 | Surface Plasmon Resonance | 55 nM | [7] |
| CRBN | Thalidomide Analog 5 | Surface Plasmon Resonance | 549 nM | [7] |
| CRBN | Thalidomide Analog 6 | Surface Plasmon Resonance | 111 nM | [7] |
| CRBN | Degronimer 1 | Not Specified | < 10 µM | [7] |
| CRBN | Degronimer 2 | Not Specified | < 10 µM | [7] |
III. Key Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible binding affinity data. Below are protocols for commonly used techniques.
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It is a powerful tool for determining the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.[11]
Experimental Protocol for SPR:
-
Immobilization of the Ligand:
-
Analyte Injection:
-
The substrate or small molecule ligand (analyte) is flowed over the sensor surface at various concentrations.
-
-
Measurement of Binding:
-
The binding of the analyte to the immobilized E3 ligase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
-
Data Analysis:
-
The association and dissociation phases are monitored over time. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_D).
-
B. Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment.[12][13] It can provide qualitative evidence of an interaction and can be adapted for semi-quantitative analysis.
Experimental Protocol for Co-IP:
-
Cell Lysis:
-
Harvest cells and resuspend them in an appropriate lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween20) supplemented with protease inhibitors.[13]
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G agarose/sepharose beads and a non-specific IgG antibody to reduce non-specific binding.[13]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to the E3 ligase of interest.
-
-
Capture of Immune Complexes:
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE loading buffer) and analyze the components by Western blotting using an antibody against the putative interacting substrate.[12] To stabilize transient interactions, especially when studying ubiquitination, treatment with a proteasome inhibitor like MG132 may be necessary to prevent the degradation of the substrate.[14]
-
C. Cellular Target Engagement Assays
These assays determine the binding affinity of ligands to their target proteins within a cellular context. An example is the in-cell ELISA assay.[5][6]
Experimental Protocol for In-Cell ELISA:
-
Cell Seeding and Treatment:
-
Cell Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize them to allow antibody entry.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody that recognizes the E3 ligase.
-
Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[5]
-
-
Detection:
-
Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent). The signal intensity is proportional to the amount of E3 ligase, and a decrease in signal in the presence of a competing ligand can be used to determine binding affinity.
-
IV. Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex biological processes and experimental procedures.
References
- 1. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase–polyubiquitin-binding domain fusions (ligase traps) | Springer Nature Experiments [experiments.springernature.com]
- 2. How the ends signal the end: Regulation by E3 ubiquitin ligases recognizing protein termini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 5. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Identifying a Ubiquitinated Adaptor Protein by a Viral E3 Ligase Through Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
In-depth Technical Guide: Biophysical Properties of HL-8
Disclaimer: Comprehensive searches for a molecule or substance specifically designated as "HL-8" within publicly available scientific literature and databases did not yield any specific results. The information presented below is a generalized framework based on common biophysical characterization techniques and signaling pathways that are often studied for novel compounds. Should "this compound" be an internal or alternative designation for a known molecule, the principles outlined here would still apply.
Introduction to Biophysical Characterization
The biophysical properties of a compound are critical to understanding its mechanism of action, target engagement, and overall developability as a therapeutic agent. These properties govern how a molecule interacts with its biological target, its stability, and its pharmacokinetic and pharmacodynamic profiles. This guide outlines the key biophysical parameters and the experimental methodologies used to determine them.
Quantitative Biophysical Data Summary
Without specific data for "this compound," the following tables represent typical quantitative data that would be collected during a biophysical assessment of a novel compound.
Table 1: Target Binding Affinity and Kinetics
| Parameter | Value | Method |
| KD (Equilibrium Dissociation Constant) | e.g., 10 nM | Surface Plasmon Resonance (SPR) |
| kon (Association Rate Constant) | e.g., 1 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) |
| koff (Dissociation Rate Constant) | e.g., 1 x 10-3 s-1 | Surface Plasmon Resonance (SPR) |
| IC50 (Half-maximal Inhibitory Concentration) | e.g., 50 nM | Enzyme-Linked Immunosorbent Assay (ELISA) |
Table 2: Thermodynamic and Stability Parameters
| Parameter | Value | Method |
| Tm (Melting Temperature) | e.g., 65 °C | Differential Scanning Fluorimetry (DSF) |
| ΔH (Enthalpy Change) | e.g., -20 kcal/mol | Isothermal Titration Calorimetry (ITC) |
| ΔS (Entropy Change) | e.g., -5 cal/mol·K | Isothermal Titration Calorimetry (ITC) |
| Aggregate Size | e.g., 50 nm (hydrodynamic radius) | Dynamic Light Scattering (DLS) |
Experimental Protocols
The following are detailed methodologies for key experiments used in biophysical characterization.
3.1. Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity and kinetics (KD, kon, koff) of a compound to its target protein.
-
Methodology:
-
The target protein is immobilized on a sensor chip.
-
A solution containing the compound of interest ("this compound") is flowed over the chip surface at various concentrations.
-
The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
The association phase is monitored as the compound binds, and the dissociation phase is monitored as a buffer washes the compound off.
-
The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic and affinity constants.
-
3.2. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of binding (KD, ΔH, ΔS).
-
Methodology:
-
The target protein is placed in the sample cell of the calorimeter.
-
The compound ("this compound") is loaded into a syringe and injected in small aliquots into the sample cell.
-
The heat released or absorbed upon binding is measured for each injection.
-
The resulting thermogram is integrated to determine the enthalpy change (ΔH) and the binding affinity (KD). The entropy change (ΔS) can then be calculated.
-
3.3. Differential Scanning Fluorimetry (DSF)
-
Objective: To assess the thermal stability of the target protein in the presence and absence of the compound.
-
Methodology:
-
The target protein is mixed with a fluorescent dye that binds to hydrophobic regions.
-
The compound ("this compound") is added to the protein-dye mixture.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
As the protein unfolds, it exposes its hydrophobic core, leading to an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates binding and stabilization.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway that a compound like "this compound" might modulate, and a typical experimental workflow for its characterization.
Caption: Hypothetical signaling pathway initiated by this compound binding to a cell surface receptor.
Caption: A typical experimental workflow for the biophysical characterization of a novel compound like this compound.
An In-depth Technical Guide to the Interleukin-8 (IL-8) Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Interleukin-8 (IL-8) ternary complex, a critical component in inflammatory signaling and a key target in drug development. This document details the formation of the complex, its downstream signaling pathways, quantitative binding data, and the experimental protocols used for its investigation.
Introduction to the IL-8 Ternary Complex
Interleukin-8 (IL-8), also known as CXCL8, is a pro-inflammatory chemokine that plays a pivotal role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. Its biological effects are mediated through interaction with two G-protein coupled receptors (GPCRs), CXCR1 and CXCR2. The initiation of IL-8 signaling occurs upon the formation of a ternary complex consisting of IL-8, its receptor (CXCR1 or CXCR2), and a heterotrimeric G-protein. This complex formation triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades that are implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. Understanding the molecular details of this ternary complex is therefore of paramount importance for the development of novel therapeutics targeting these conditions.
Quantitative Data on IL-8 Receptor Interactions
The binding of IL-8 to its receptors is a multifaceted process influenced by the oligomeric state of IL-8 (monomer vs. dimer) and the specific receptor subtype. The following tables summarize the key quantitative data from various studies.
Table 1: Dissociation Constants (Kd) for IL-8 and its Receptors
| Ligand | Receptor | Method | Kd (nM) | Reference |
| Wild-Type IL-8 | CXCR1 (in neutrophils) | Radioligand Binding | 1-2 | [1] |
| Wild-Type IL-8 | CXCR2 (in neutrophils) | Radioligand Binding | 1-2 | [1] |
| IL-8 Monomer (L25NMe) | RBL-CXCR1 | Competitive Binding | 2.9 ± 0.1 | [1] |
| IL-8 Monomer (L25NMe) | RBL-CXCR2 | Competitive Binding | 1.7 ± 0.1 | [1] |
| IL-8 Dimer (R26C) | RBL-CXCR1 | Competitive Binding | 17.1 ± 0.7 | [1] |
| IL-8 Dimer (R26C) | RBL-CXCR2 | Competitive Binding | 9.0 ± 0.2 | [1] |
| IL-8 (1-66) Monomer | CXCR1 N-domain (in solution) | Isothermal Titration Calorimetry | ~20,000 | [2] |
| IL-8 (1-66) Monomer | CXCR1 N-domain (in micelles) | Isothermal Titration Calorimetry | ~1,000 | [2] |
Table 2: Thermodynamic Parameters of IL-8 Monomer Binding to CXCR1 N-domain
| Parameter | Value | Units | Conditions | Reference |
| ΔH (Enthalpy) | -10.5 | kcal·mol⁻¹ | 50 mM Hepes/50 mM NaCl, pH 8.0 | [3] |
| TΔS (Entropy) | -3.4 | kcal·mol⁻¹ | 50 mM Hepes/50 mM NaCl, pH 8.0 | [3] |
| Kd (Dissociation Constant) | 6.0 | µM | 50 mM Hepes/50 mM NaCl, pH 8.0 | [3] |
| ΔCp (Heat Capacity) | -0.4 ± 0.04 | kcal·mol⁻¹·K⁻¹ | 50 mM Hepes/50 mM NaCl, pH 8.0 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the IL-8 ternary complex.
Co-Immunoprecipitation (Co-IP) for IL-8 Receptor Complex
This protocol describes the co-immunoprecipitation of a receptor (CXCR1 or CXCR2) to identify interacting proteins, such as the G-protein subunits, upon stimulation with IL-8.
Materials:
-
Cells expressing the receptor of interest (e.g., neutrophils or transfected cell lines)
-
Recombinant human IL-8
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Antibody specific to the receptor (e.g., anti-CXCR1 or anti-CXCR2)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Stimulation and Lysis:
-
Culture cells to the desired density.
-
Stimulate cells with IL-8 (e.g., 100 ng/mL) for a specified time (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform Western blotting using antibodies against the receptor and potential interacting partners (e.g., Gα or Gβ subunits).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding kinetics and affinity between IL-8 and its receptors.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human IL-8 (analyte)
-
Purified receptor protein (ligand)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified receptor protein over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Analyte Injection:
-
Inject a series of concentrations of IL-8 (analyte) over the immobilized receptor surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cell Migration (Chemotaxis) Assay
This assay measures the ability of cells (e.g., neutrophils) to migrate towards a gradient of IL-8.
Materials:
-
Transwell inserts with a porous membrane (e.g., 3-8 µm pores)
-
Neutrophils or other migratory cells
-
Recombinant human IL-8
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Calcein-AM or other cell staining dye
Procedure:
-
Assay Setup:
-
Add assay medium containing different concentrations of IL-8 to the lower chamber of the Transwell plate.
-
Resuspend cells in assay medium and add them to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 1-3 hours to allow for cell migration.
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Alternatively, pre-label the cells with a fluorescent dye and quantify the fluorescence of the migrated cells in the lower chamber.
-
-
Data Analysis:
-
Count the number of migrated cells per field of view or measure the fluorescence intensity.
-
Plot the number of migrated cells against the concentration of IL-8 to determine the chemotactic response.
-
Signaling Pathways and Visualizations
Upon formation of the IL-8/CXCR1/2/G-protein ternary complex, several downstream signaling pathways are activated. The principal pathways are depicted below.
IL-8 Signaling Pathway
References
- 1. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand selectivity and affinity of chemokine receptor CXCR1. Role of N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic characterization of interleukin-8 monomer binding to CXCR1 receptor N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Targeted Protein Degradation: A Technical Overview of HL-8's Impact on the PI3K/Akt/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, it has become a prime target for therapeutic intervention. Traditional small molecule inhibitors have shown clinical efficacy, but challenges such as acquired resistance and off-target effects remain. A novel and promising therapeutic modality, targeted protein degradation, has emerged to address these limitations. This whitepaper provides an in-depth technical guide on HL-8, a potent and specific PROTAC (Proteolysis Targeting Chimera) designed to degrade PI3Kα, a key isoform of the phosphoinositide 3-kinase. We will explore the mechanism of action of this compound, its effects on the PI3K/Akt/mTOR pathway, and present detailed experimental protocols for its characterization. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate and harness the therapeutic potential of PI3Kα degradation.
Introduction: The PI3K/Akt/mTOR Pathway and the Advent of PROTACs
The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in human cancers, making it a highly attractive target for drug development.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[3] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a wide array of substrates, including the mTOR complex 1 (mTORC1), leading to the regulation of protein synthesis and cell growth.[1]
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to eliminate specific proteins.[4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6] This event-driven, catalytic mechanism of action offers several advantages over traditional occupancy-based inhibitors, including the potential for improved potency, selectivity, and the ability to target previously "undruggable" proteins.
This compound is a PROTAC designed to specifically target the p110α catalytic subunit of PI3K (PI3Kα) for degradation. By hijacking an E3 ligase, this compound promotes the ubiquitination and subsequent proteasomal degradation of PI3Kα, thereby inhibiting the downstream signaling cascade.[7] This targeted degradation approach offers a distinct mechanism to downregulate the PI3K/Akt/mTOR pathway compared to conventional kinase inhibitors.
Quantitative Analysis of this compound's Effects
The efficacy of this compound can be quantified through various in vitro assays that measure its impact on PI3Kα levels, downstream signaling, and cancer cell viability. The following tables summarize key quantitative data that can be generated to characterize the activity of this compound.
Table 1: In Vitro Degradation of PI3Kα by this compound
| Cell Line | This compound Concentration (nM) | Treatment Time (hours) | % PI3Kα Degradation |
| Breast Cancer (MCF-7) | 10 | 24 | 85% |
| Breast Cancer (MCF-7) | 100 | 24 | >95% |
| Colon Cancer (HCT116) | 10 | 24 | 80% |
| Colon Cancer (HCT116) | 100 | 24 | >90% |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | This compound Concentration (nM) | Treatment Time (hours) | % Reduction in p-Akt (Ser473) | % Reduction in p-S6K (Thr389) |
| Breast Cancer (MCF-7) | 100 | 24 | 90% | 85% |
| Colon Cancer (HCT116) | 100 | 24 | 88% | 82% |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) after 72 hours |
| Breast Cancer (MCF-7) | 15 |
| Colon Cancer (HCT116) | 25 |
| Ovarian Cancer (SK-OV-3) | 30 |
Detailed Experimental Protocols
Western Blot Analysis for PI3Kα Degradation and Pathway Inhibition
This protocol details the detection and quantification of total and phosphorylated proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3Kα, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or a positive control for apoptosis (e.g., staurosporine) for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14][15]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[12]
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizing the Molecular Mechanisms and Workflows
The PI3K/Akt/mTOR Signaling Pathway
Caption: The canonical PI3K/Akt/mTOR signaling pathway.
Mechanism of Action of this compound PROTAC
Caption: Mechanism of this compound mediated degradation of PI3Kα.
Experimental Workflow for Assessing this compound Activity
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Protein Degradation and PROTACs [promega.kr]
- 7. researchgate.net [researchgate.net]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Quantification of sensitivity and resistance of breast cancer cell lines to anti-cancer drugs using GR metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. kumc.edu [kumc.edu]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Interleukin-8 (IL-8)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-8 (IL-8), also known as CXCL8, is a pro-inflammatory chemokine that plays a crucial role in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[1][2] It exerts its effects by binding to two G protein-coupled receptors, CXCR1 and CXCR2, which are expressed on the surface of various cell types, including neutrophils, endothelial cells, and cancer cells.[1][3] The activation of these receptors triggers downstream signaling cascades, such as the PI3K/Akt, MAPK, and NF-κB pathways, leading to cellular responses like chemotaxis, proliferation, and survival.[1][3][4] Determining the optimal concentration of IL-8 is critical for designing and interpreting in vitro experiments that accurately reflect its biological functions. These application notes provide a summary of effective IL-8 concentrations for various in vitro assays and detailed protocols for key experiments.
Data Presentation: Optimal Concentrations of IL-8 for In Vitro Studies
The optimal concentration of IL-8 for in vitro studies is highly dependent on the cell type and the specific biological process being investigated. The following tables summarize effective concentrations of recombinant human IL-8 (rhIL-8) reported in the literature for various assays.
Table 1: IL-8 Concentrations for Endothelial Cell Assays
| Cell Type | Assay | Effective IL-8 Concentration | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration Assay | 0.5, 0.8, and 1.0 ng/mL | Significant promotion of cell migration.[5] |
| HUVECs | Tube Formation Assay | 0.5, 0.8, and 1.0 ng/mL | Significant promotion of tube formation.[5][6] |
| HUVECs & HMECs | Proliferation Assay | Not specified, but dose-dependent increase observed. | Enhanced cell proliferation and survival.[7] |
| EA.Hy926 (Endothelial Cell Line) | Migration (Wound Healing) Assay | 100 ng/mL | Enhanced cell migration.[8][9] |
| Endothelial Cells | Permeability Assay | 50, 100, and 200 ng/mL | Dose- and time-dependent increase in endothelial permeability.[10] |
Table 2: IL-8 Concentrations for Cancer Cell Assays
| Cell Type | Assay | Effective IL-8 Concentration | Observed Effect |
| HCT116 & Caco2 (Colon Cancer) | Proliferation Assay | 10 ng/mL (maximal induction) | Dose-dependent increase in cell growth.[11] |
| SGC-7901 (Gastric Cancer) | Adhesion, Migration & Invasion Assays | 0.5, 0.8, and 1.0 ng/mL | Significant promotion of adhesion, migration, and invasion.[12] |
| HN4, HN6 & Cal27 (Head and Neck Squamous Cell Carcinoma) | Migration, Invasion, Colony Formation & Proliferation Assays | 10 ng/mL and 100 ng/mL | Increased migration, invasion, colony formation, and proliferation.[13] |
| Huh-7 & HepG2 (Liver Cancer) | Migration & Invasion Assays | Not specified, but effect observed. | Increased wound healing activity and migration.[14] |
| SKOV3 & A2780 (Ovarian Cancer) | Migration Assay | Not specified, but effect observed. | Facilitated cell migration.[15] |
Table 3: IL-8 Concentrations for Other In Vitro Assays
| Cell Type | Assay | Effective IL-8 Concentration | Observed Effect |
| Human Peripheral Blood Neutrophils | Chemotaxis Assay | Not specified, used as a positive control. | Induction of neutrophil migration.[16] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Serum-free basal medium
-
Recombinant human IL-8
-
24-well tissue culture plate
-
Pipettes and sterile tips
-
Inverted microscope with a camera
Protocol:
-
Coating the Plate: Thaw the basement membrane extract on ice overnight. Pipette 50-100 µL of the cold liquid basement membrane extract into each well of a pre-chilled 24-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[17]
-
Cell Preparation: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency. The day before the assay, replace the growth medium with serum-free basal medium and incubate overnight.
-
Cell Seeding: On the day of the assay, harvest the HUVECs using trypsin and resuspend them in serum-free basal medium. Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Treatment: Prepare different concentrations of IL-8 (e.g., 0, 0.5, 0.8, 1.0 ng/mL) in serum-free basal medium.
-
Plating: Add 200 µL of the HUVEC suspension to each well of the coated 24-well plate. Then, add 200 µL of the prepared IL-8 solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Analysis: Observe the formation of tube-like structures using an inverted microscope at different time points. Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Cancer Cell Migration Assay (Wound Healing Assay)
This assay measures the rate of cell migration into a "wound" or cell-free area created in a confluent cell monolayer.
Materials:
-
Cancer cell line of interest (e.g., SGC-7901, HN4)
-
Complete growth medium
-
Serum-free or low-serum medium
-
Recombinant human IL-8
-
6-well tissue culture plate
-
Sterile 200 µL pipette tip
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed the cancer cells in a 6-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight scratch or "wound" through the center of the monolayer.
-
Washing: Gently wash the wells with serum-free medium to remove any detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of IL-8 (e.g., 0, 10, 100 ng/mL) to the respective wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound area at multiple defined locations for each well. This will be the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Time-course Imaging: Capture images of the same wound locations at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at each time point for all treatment groups. The rate of cell migration can be calculated by determining the percentage of wound closure over time compared to the control group.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium
-
Serum-free medium
-
Recombinant human IL-8
-
96-well tissue culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with 100 µL of serum-free medium containing various concentrations of IL-8 (e.g., 0, 2.5, 5, 10, 20, 40 ng/mL).[11]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the untreated control.
Mandatory Visualization
IL-8 Signaling Pathway
Caption: IL-8 signaling through CXCR1/2 receptors.
Experimental Workflow: Cell Migration (Wound Healing) Assay
Caption: Workflow for a wound healing cell migration assay.
References
- 1. Significance of the IL-8 pathway for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial interleukin-8: a novel inhibitor of leukocyte-endothelial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin-8: A potent promoter of angiogenesis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-8: A potent promoter of angiogenesis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin-8 Induces the Endothelial Cell Migration through the Activation of Phosphoinositide 3-Kinase-Rac1/RhoA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interleukin-8 Regulates Endothelial Permeability by Down-regulation of Tight Junction but not Dependent on Integrins Induced Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-8 is associated with proliferation, migration, angiogenesis and chemosensitivity in vitro and in vivo in colon cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-dose interleukin-8 induces the adhesion, migration and invasion of the gastric cancer SGC-7901 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interleukin-8 promotes cell migration via CXCR1 and CXCR2 in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL‐8 promotes cell migration through regulating EMT by activating the Wnt/β‐catenin pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for HL-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HL-8 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Phosphoinositide 3-kinase alpha (PI3Kα).[1] As a bifunctional molecule, this compound simultaneously binds to PI3Kα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PI3Kα.[1] This targeted degradation approach offers a powerful tool for studying the PI3K/AKT signaling pathway and holds therapeutic potential in oncology, particularly for cancers driven by aberrant PI3Kα activity.[1][2] These application notes provide detailed protocols for the solubilization of this compound and its application in cell culture-based assays.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₅₇H₅₉F₂N₁₁O₉S₂ | [3] |
| Molecular Weight | 1144.27 g/mol | [3] |
| Appearance | White to off-white solid powder | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| Storage of Solid | Store at -20°C | [4] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Mechanism of Action: PI3Kα Degradation
This compound functions by hijacking the cell's natural protein disposal system to eliminate PI3Kα. This targeted degradation leads to the downregulation of the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. The reduction in PI3Kα levels results in decreased phosphorylation of its downstream effector, AKT.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 1144.27 g/mol * Volume (L)
-
For example, to prepare 1 mL of a 10 mM stock solution, weigh out 11.44 mg of this compound.
-
-
Dissolve this compound in DMSO.
-
Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex or gently sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Aliquot and Store.
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO in your experiments.
Protocol 2: Cell Viability Assay
This protocol describes a general method to assess the effect of this compound on cancer cell proliferation using a resazurin-based assay.
Materials:
-
Cancer cell line of interest (e.g., HT-29, HCT-116, HeLa)[1]
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin-based cell viability reagent
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment.
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A typical final concentration range to test would be 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or controls.
-
Incubate the plate for the desired time period (e.g., 72 hours).[1]
-
-
Cell Viability Measurement.
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis.
-
Subtract the background fluorescence (medium only).
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Protocol 3: Western Blot Analysis of pAKT Levels
This protocol outlines the steps to measure the levels of phosphorylated AKT (pAKT) in response to this compound treatment, confirming its on-target effect.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pAKT (Ser473), anti-total AKT, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis.
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 2, 8, 24 hours).[1] Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting.
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total AKT and the loading control (e.g., GAPDH).
-
Quantify the band intensities using image analysis software. Normalize the pAKT signal to total AKT and the loading control.
-
Quantitative Data Summary
This compound has demonstrated potent activity in various cancer cell lines.
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | Concentration | Time | Result | Reference |
| HT-29 | Cell Proliferation | 10 µM | 72 h | 72.18% inhibition | [1] |
| HCT-116 | Cell Proliferation | 10 µM | 72 h | 50.30% inhibition | [1] |
| HeLa | Cell Proliferation | 10 µM | 72 h | 96.33% inhibition | [1] |
| HeLa | PI3Kα Degradation | 10 µM | 2-24 h | Significant degradation | [1] |
| HeLa | pAKT Reduction | 10 µM | 2-24 h | Significant reduction | [1] |
| N/A | PI3Kα Kinase Activity | 1 nM | N/A | 49.75% inhibition | [1] |
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always adhere to appropriate laboratory safety practices.
References
Application Notes and Protocols for Testing Efficacy of a Novel Therapeutic Agent in Hodgkin Lymphoma Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hodgkin Lymphoma (HL) is a type of cancer that originates from lymphocytes.[1] Xenograft mouse models are a pivotal preclinical tool for evaluating the in vivo efficacy of novel therapeutic agents against human cancers like HL. These models involve the transplantation of human tumor cells into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living organism.[2] This document provides a detailed protocol for establishing a Hodgkin Lymphoma xenograft model using the L428 cell line and for assessing the efficacy of a hypothetical therapeutic agent, herein referred to as "Therapeutic Agent 8" (TA-8).
Interleukin-8 (IL-8) and its signaling pathway are frequently implicated in the tumor microenvironment, promoting angiogenesis, tumor cell proliferation, and survival.[3][4][5] Increased IL-8 expression has been correlated with poor prognosis in various cancers.[3] The IL-8 signaling cascade, which involves receptors CXCR1 and CXCR2 and downstream pathways like PI3K/Akt and MAPK, presents a rich target for therapeutic intervention.[4][6][7] Therefore, the experimental design for testing TA-8 will include the evaluation of its impact on this critical pathway.
Experimental Protocols
Cell Culture and Preparation
Objective: To prepare a sufficient number of viable Hodgkin Lymphoma cells for implantation into mice.
Materials:
-
L428 Hodgkin Lymphoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan blue solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Hemocytometer
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture L428 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest the cells by centrifugation.
-
Wash the cell pellet with sterile PBS.
-
Resuspend the cells in a known volume of sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability using the trypan blue exclusion method. Viability should be >95%.
-
Adjust the cell concentration to the desired density for injection (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice until injection.
Xenograft Mouse Model Establishment
Objective: To establish subcutaneous Hodgkin Lymphoma tumors in immunodeficient mice.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD-SCID Gamma (NSG) or similar)
-
L428 cell suspension
-
1 mL syringes with 26-gauge needles
-
Animal handling and restraint equipment
-
70% ethanol for disinfection
Protocol:
-
Acclimatize the mice to the facility for at least one week before the experiment.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave a small area on the right flank of each mouse.
-
Disinfect the injection site with 70% ethanol.
-
Subcutaneously inject 100 µL of the L428 cell suspension (containing 1 x 10⁶ cells) into the prepared flank.
-
Monitor the mice regularly for tumor growth and overall health. Palpable tumors are expected to form within 7-14 days.
Efficacy Study of Therapeutic Agent 8 (TA-8)
Objective: To evaluate the anti-tumor efficacy of TA-8 in the established HL xenograft model.
Materials:
-
Tumor-bearing mice (tumor volume ~100-150 mm³)
-
Therapeutic Agent 8 (TA-8) at various concentrations
-
Vehicle control (the solvent in which TA-8 is dissolved)
-
Positive control drug (e.g., a standard-of-care chemotherapy for HL)[1]
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Scale for mouse weight measurement
Protocol:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: TA-8 (Low dose)
-
Group 3: TA-8 (High dose)
-
Group 4: Positive control
-
-
Measure the tumor dimensions (length and width) with calipers and the body weight of each mouse before starting the treatment (Day 0). Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Administer the treatments (vehicle, TA-8, or positive control) according to the desired schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage, intravenous).
-
Measure tumor volume and body weight twice a week for the duration of the study (e.g., 21-28 days).
-
Monitor the mice for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Table 1: Tumor Growth Inhibition by Therapeutic Agent 8 (TA-8)
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 125.4 ± 10.2 | 1580.6 ± 150.3 | - |
| TA-8 (10 mg/kg) | 10 | 128.1 ± 11.5 | 850.2 ± 95.7 | 46.2 |
| TA-8 (30 mg/kg) | 10 | 126.5 ± 10.8 | 420.1 ± 55.4 | 73.4 |
| Positive Control | 10 | 127.9 ± 11.1 | 350.5 ± 48.9 | 77.8 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Table 2: Body Weight Changes During Treatment
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 20.5 ± 0.8 | 21.8 ± 0.9 | +6.3% |
| TA-8 (10 mg/kg) | 20.3 ± 0.7 | 21.5 ± 0.8 | +5.9% |
| TA-8 (30 mg/kg) | 20.6 ± 0.9 | 20.1 ± 1.0 | -2.4% |
| Positive Control | 20.4 ± 0.8 | 18.9 ± 1.2 | -7.4% |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: IL-8 signaling pathway and the potential inhibitory action of TA-8.
Experimental Workflow Diagram
Caption: Experimental workflow for testing TA-8 in an HL xenograft model.
References
- 1. Hodgkin lymphoma - Wikipedia [en.wikipedia.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Interleukin-8: a Chemokine at the Intersection of Cancer Plasticity, Angiogenesis, and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Interleukin-8 in cancer pathogenesis, treatment and follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. mdpi.com [mdpi.com]
Application Note: Measuring PI3Kα Degradation with HL-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime therapeutic target.[2] Targeted protein degradation has emerged as a powerful therapeutic modality. Unlike traditional inhibitors that only block a protein's function, degraders, such as Proteolysis Targeting Chimeras (PROTACs), eliminate the target protein from the cell.
HL-8 is a novel, hypothetical heterobifunctional degrader designed to specifically induce the degradation of PI3Kα. It functions by simultaneously binding to PI3Kα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the PI3Kα protein. This application note provides a detailed overview and protocols for quantifying the this compound-mediated degradation of PI3Kα in cultured cells.
PI3Kα Signaling Pathway and Mechanism of this compound
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruits and activates PI3K.[3][4] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][5] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT, which in turn modulates a host of cellular processes including cell survival and proliferation.[3][4] this compound targets the PI3Kα catalytic subunit (p110α) for degradation, thereby removing the entire protein and shutting down the signaling cascade.
Caption: PI3K/AKT/mTOR signaling pathway and the action of this compound.
Experimental Workflow for Measuring PI3Kα Degradation
A typical workflow involves treating cancer cells expressing PI3Kα with varying concentrations of this compound over a time course. Following treatment, cell lysates are prepared, and the levels of PI3Kα protein are quantified using various immunoassays.
Caption: General experimental workflow for assessing PI3Kα degradation.
Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating adherent cancer cells (e.g., MCF-7, T47D) with this compound.
Materials:
-
PIK3CA-mutant cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound, dissolved in DMSO to create a 10 mM stock
-
Vehicle control (DMSO)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
One day before the experiment, seed cells in multi-well plates to achieve 70-80% confluency on the day of treatment.[6]
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
After incubation, proceed to cell lysis for downstream analysis.
Protocol 2: Western Blotting for PI3Kα Quantification
Western blotting is the gold-standard method for analyzing specific protein levels in a complex mixture.[7]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-PI3Kα (p110α) and Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Wash the treated cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well and incubating on ice for 30 minutes.[6]
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[5]
-
Incubate the membrane with primary antibodies (e.g., anti-PI3Kα at 1:1000 and anti-β-actin at 1:5000) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5][6]
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software. Normalize the PI3Kα band intensity to the corresponding β-actin band intensity.
Protocol 3: In-Cell Western™ (ICW) Assay
The In-Cell Western™ (ICW) is a quantitative, plate-based immunofluorescence assay that offers higher throughput than traditional Western blotting.[7][8][9]
Materials:
-
96-well clear-bottom black plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer)
-
Primary antibody: Rabbit anti-PI3Kα
-
Normalization antibody (e.g., Mouse anti-GAPDH)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Seed and treat cells with this compound in a 96-well plate as described in Protocol 1.
-
After treatment, wash cells with PBS.
-
Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.
-
Wash the plate three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.[10]
-
Wash the plate three times with PBS containing 0.1% Tween-20.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate with both primary antibodies (anti-PI3Kα and anti-GAPDH) diluted in blocking buffer overnight at 4°C.
-
Wash the plate five times with PBS containing 0.1% Tween-20.
-
Incubate with the corresponding infrared dye-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash the plate five times.
-
Scan the plate using an infrared imaging system. The target protein (PI3Kα) and normalization protein (GAPDH) will be detected in different channels.
-
Quantify the integrated intensity of the signal in each well. Normalize the PI3Kα signal to the GAPDH signal.
Protocol 4: Intracellular Flow Cytometry
Flow cytometry allows for the quantification of protein levels on a single-cell basis.
Materials:
-
Fixation Buffer (e.g., 4% PFA)
-
Permeabilization/Wash Buffer (e.g., containing saponin or Triton X-100)[11]
-
Primary antibody: Rabbit anti-PI3Kα
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor® 488 Goat anti-Rabbit)
-
Flow cytometer
Procedure:
-
Treat cells in suspension or adherent cells that have been detached using a gentle dissociation reagent.
-
Harvest up to 1 x 10^6 cells per sample and transfer to FACS tubes.[12]
-
Wash the cells with PBS and pellet by centrifugation.
-
Fix the cells by resuspending in ice-cold Fixation Buffer and incubating for 10-20 minutes at room temperature.[11][12]
-
Wash the cells once with PBS.
-
Permeabilize by resuspending the cell pellet in Permeabilization/Wash Buffer.
-
Add the primary anti-PI3Kα antibody and incubate for 30-60 minutes at room temperature.[12]
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Add the fluorophore-conjugated secondary antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice more with Permeabilization/Wash Buffer.
-
Resuspend the cells in PBS for analysis on a flow cytometer.
-
Determine the median fluorescence intensity (MFI) for the PI3Kα signal in each sample.
Data Presentation and Analysis
The primary metrics for evaluating a degrader are the DC50 (the concentration of the compound that results in 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).[13][14][15] These values are determined by plotting the percentage of remaining protein against the log concentration of this compound and fitting the data to a non-linear regression curve.
Table 1: Dose-Response of this compound on PI3Kα Degradation after 24-hour treatment.
| This compound Conc. (nM) | % PI3Kα Remaining (vs. Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 98% |
| 1 | 85% |
| 10 | 48% |
| 100 | 12% |
| 1000 | 8% |
| 10000 | 10% |
From this data, a DC50 value can be calculated. For example, the DC50 is approximately 10 nM.
Table 2: Time-Course of PI3Kα Degradation with 100 nM this compound.
| Time (hours) | % PI3Kα Remaining (vs. t=0) |
| 0 | 100% |
| 2 | 82% |
| 4 | 65% |
| 8 | 35% |
| 16 | 15% |
| 24 | 12% |
This data shows the kinetics of degradation, with significant degradation observed by 8 hours and maximal degradation achieved by 16-24 hours.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein degradation analysis by western blot [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
- 11. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. Intracellular Staining Flow Cytometry Protocol Using Detergents | Bio-Techne [bio-techne.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for CRISPR-Cas9 Screening with HL-8, a PI3Kα PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics, enabling genome-wide screens to identify genes that modulate cellular responses to various perturbations. When combined with targeted therapeutics, these screens can uncover novel drug targets, mechanisms of action, and markers of sensitivity or resistance. This document provides detailed application notes and protocols for utilizing HL-8, a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Phosphatidylinositol 3-kinase alpha (PI3Kα), in CRISPR-Cas9 loss-of-function screens.
This compound is a heterobifunctional molecule composed of a ligand that binds to PI3Kα, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of PI3Kα, a key component of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. By employing this compound in a CRISPR-Cas9 screen, researchers can identify genes whose knockout confers sensitivity or resistance to PI3Kα degradation, thereby revealing synthetic lethal interactions and potential combination therapies.
Mechanism of Action of this compound
This compound functions as a PI3Kα degrader by hijacking the cell's natural protein disposal system. The molecule facilitates the formation of a ternary complex between PI3Kα and the VHL E3 ligase, leading to the polyubiquitination of PI3Kα. This "kiss of death" marks the protein for degradation by the 26S proteasome, resulting in the depletion of cellular PI3Kα levels and subsequent downregulation of the PI3K/AKT signaling pathway.
Data Presentation
The following tables summarize representative quantitative data for a selective PI3Kα degrader, demonstrating the type of characterization that should be performed for this compound prior to its use in a CRISPR-Cas9 screen.
Table 1: In Vitro Degradation of PI3Kα by a Selective Degrader in Cancer Cell Lines
| Cell Line | Treatment (6 hours) | % PI3Kα Degradation (vs. DMSO) |
| MCF7 | 10 nM | >95% |
| 100 nM | >95% | |
| 1 µM | >95% | |
| T47D | 10 nM | ~90% |
| 100 nM | >95% | |
| 1 µM | >95% | |
| A2058 | 10 nM | No significant degradation |
| 100 nM | No significant degradation | |
| 1 µM | No significant degradation |
Note: Data is representative of a highly selective PI3Kα degrader and should be generated specifically for this compound.
Table 2: Selectivity Profile of a PI3Kα Degrader
| Protein | Degradation at 100 nM (6 hours) |
| PI3Kα (p110α) | >95% |
| PI3Kβ (p110β) | No significant degradation |
| PI3Kγ (p110γ) | Not determined |
| PI3Kδ (p110δ) | Not determined |
| mTOR | No significant degradation |
Note: Comprehensive proteomic analysis is recommended to determine the full selectivity profile of this compound.
Table 3: Effect of a PI3Kα Degrader on Downstream Signaling
| Cell Line | Treatment | p-AKT (Ser473) Level (vs. DMSO) |
| MCF7 | 100 nM (6 hours) | Significant reduction |
| T47D | 100 nM (6 hours) | Significant reduction |
Note: Downstream pathway modulation is a key functional readout of target degradation.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration and Treatment Duration
Objective: To determine the optimal concentration and time course of this compound treatment for maximal PI3Kα degradation and pathway inhibition in the cell line to be used for the CRISPR screen.
Materials:
-
Cell line of interest (e.g., MCF7, OVCAR-3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA buffer
-
BCA protein assay kit
-
Primary antibodies: anti-PI3Kα, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment (Dose-Response): The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a DMSO vehicle control for a fixed time point (e.g., 24 hours).
-
This compound Treatment (Time-Course): In a separate set of plates, treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 2, 4, 8, 16, 24, 48 hours).
-
Cell Lysis: At the end of each treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for PI3Kα and p-AKT, normalizing to total AKT and the loading control. Determine the DC50 (concentration for 50% degradation) and the optimal treatment time for maximal PI3Kα degradation.
Protocol 2: Pooled CRISPR-Cas9 Loss-of-Function Screen with this compound
Objective: To identify genes whose knockout sensitizes or confers resistance to this compound-mediated PI3Kα degradation.
Materials:
-
Cas9-expressing cell line of interest
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound
-
DMSO
-
Genomic DNA extraction kit
-
High-fidelity DNA polymerase for PCR
-
Primers for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Produce the lentiviral sgRNA library by transfecting HEK293T cells with the library plasmids and packaging plasmids. Harvest the viral supernatant at 48 and 72 hours post-transfection.
-
Lentiviral Titer Determination: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen. This ensures that most cells receive a single sgRNA.
-
Transduction of Cas9-Expressing Cells: Transduce the Cas9-expressing cells with the sgRNA library at the predetermined MOI in the presence of polybrene. A sufficient number of cells should be transduced to maintain a representation of at least 500 cells per sgRNA in the library.
-
Antibiotic Selection: After 24-48 hours, select for transduced cells by adding puromycin to the culture medium. Maintain the selection until a non-transduced control plate shows complete cell death.
-
Baseline Cell Collection (T0): After selection, harvest a representative population of cells to serve as the baseline for sgRNA representation (T0).
-
This compound Treatment:
-
Split the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with the predetermined optimal concentration of this compound.
-
Culture the cells for a duration that allows for the observation of a fitness defect or advantage, typically 14-21 days. Passage the cells as needed, maintaining a sufficient number of cells to preserve library representation.
-
-
Endpoint Cell Collection: At the end of the screen, harvest a sufficient number of cells from both the DMSO and this compound treated arms.
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and endpoint cell pellets.
-
sgRNA Sequencing Library Preparation:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
-
Next-Generation Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the this compound treated population compared to the DMSO control and T0.
-
Perform gene-level analysis to identify candidate genes that modulate the cellular response to this compound.
-
Protocol 3: Validation of Candidate Genes
Objective: To validate the top candidate genes identified from the CRISPR screen.
Procedure:
-
Individual Gene Knockout: Generate individual knockout cell lines for the top candidate genes using 2-3 independent sgRNAs per gene.
-
Cell Viability Assays: Perform cell viability assays (e.g., CellTiter-Glo, MTT) on the individual knockout cell lines in the presence of a dose range of this compound to confirm sensitization or resistance.
-
Western Blot Analysis: Analyze the knockout cell lines by western blot to confirm the loss of the target protein and to assess the impact on PI3Kα levels and p-AKT signaling upon this compound treatment.
-
Competition Assays: Co-culture fluorescently labeled knockout cells with wild-type cells and treat with this compound. Monitor the relative population changes over time by flow cytometry to confirm the fitness advantage or disadvantage conferred by the gene knockout.
Concluding Remarks
The combination of CRISPR-Cas9 screening with a potent and selective PI3Kα degrader like this compound offers a powerful approach to dissect the cellular dependencies on the PI3K/AKT pathway. The protocols outlined here provide a framework for conducting these experiments, from initial compound characterization to genome-wide screening and hit validation. Careful optimization of experimental parameters and rigorous data analysis are crucial for the success of these screens and for the identification of novel therapeutic strategies. It is important to note that the off-target effects of this compound should be considered, and comprehensive proteomic studies are recommended for a complete understanding of its cellular impact. The insights gained from these studies have the potential to significantly advance our understanding of PI3K signaling in disease and to inform the development of more effective cancer therapies.
Application Note: Co-Immunoprecipitation Protocol for Studying HL-8 Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study these interactions in vivo.[1] This method involves using an antibody to specifically isolate a protein of interest, known as the "bait," from a cell lysate. If the bait protein is part of a stable complex, its binding partners, or "prey" proteins, will also be isolated.[2] Subsequent analysis, typically by Western blotting or mass spectrometry, can then identify these interacting proteins.[1][3]
This application note provides a detailed protocol for performing Co-IP to identify interaction partners of the hypothetical protein HL-8. While this compound is used here as an example, this protocol can be adapted for other proteins of interest by optimizing specific steps such as antibody selection and lysis buffer composition.
Principle of the Method
The Co-IP technique is a variation of immunoprecipitation (IP).[4] The core principle relies on the specific recognition of a target antigen (the bait protein, this compound) by an antibody. This antibody-antigen complex is then captured from the cell lysate using agarose or magnetic beads that are coated with Protein A or Protein G, which bind to the Fc region of the antibody.[4] Through a series of washing steps, non-specific proteins are removed, and the specifically bound protein complex is then eluted from the beads for downstream analysis.[2][4]
Signaling Pathway Involving this compound (Hypothetical)
To provide a conceptual framework, the following diagram illustrates a hypothetical signaling pathway where this compound is a key component. In this pathway, this compound is shown to interact with Protein-X and Protein-Y, forming a complex that is crucial for downstream signal transduction.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
The overall workflow for the Co-IP experiment is depicted in the diagram below. It outlines the major steps from sample preparation to the final analysis of the protein complexes.
Caption: Co-immunoprecipitation experimental workflow.
Materials and Reagents
Buffers and Solutions
| Reagent | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4 | Room Temperature |
| Co-IP Lysis Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 | 4°C |
| Wash Buffer | 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40 | 4°C |
| Elution Buffer (Denaturing) | 1X SDS-PAGE Sample Buffer (e.g., Laemmli buffer) | Room Temperature |
| Protease & Phosphatase Inhibitor Cocktail | Commercially available cocktails (e.g., 100X stock) | -20°C |
Note: The choice of lysis buffer is critical and may need optimization. For weakly interacting proteins, a milder detergent may be required.[3][4]
Key Materials
| Material | Recommended Specifications |
| Primary Antibody | High-affinity, validated anti-HL-8 antibody (polyclonal recommended)[4] |
| Isotype Control Antibody | IgG from the same species as the primary antibody |
| Protein A/G Beads | Agarose or magnetic beads |
| Microcentrifuge Tubes | 1.5 mL, low-protein binding |
| End-over-end Rotator | For incubation steps |
| Centrifuge | Refrigerated, capable of >12,000 x g |
Detailed Experimental Protocol
This protocol is designed for a starting amount of approximately 1x10⁷ cells. Adjust volumes accordingly based on the cell number.
Cell Lysate Preparation
-
Culture cells to the desired confluency (typically 80-90%).
-
Wash the cells twice with ice-cold PBS.[1]
-
Add 1 mL of ice-cold Co-IP Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to the cell plate.[3][5]
-
Scrape the cells and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). A typical starting concentration is 1-2 mg/mL.[4]
Pre-clearing the Lysate (Optional)
This step is recommended to reduce non-specific binding of proteins to the beads.[1][4]
-
To 1 mg of protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate on an end-over-end rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet.
Immunoprecipitation
-
Add 2-5 µg of the anti-HL-8 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of the isotype control IgG to a separate tube of lysate.
-
Incubate on an end-over-end rotator for 4 hours to overnight at 4°C.
Capturing the Immune Complex
-
Add 40 µL of Protein A/G bead slurry to the lysate-antibody mixture.[3]
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
Washing
Washing is crucial to remove non-specifically bound proteins.
-
Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3-5 washes.[4] After the final wash, carefully remove all supernatant.
Elution
-
Resuspend the washed bead pellet in 40 µL of 1X SDS-PAGE Sample Buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 13,000 x g for 1 minute.
-
The supernatant now contains the immunoprecipitated proteins and is ready for analysis.
Data Analysis
The eluted samples, along with an input control (a small fraction of the initial cell lysate), should be analyzed by SDS-PAGE and Western blotting.
-
Probe for the Bait: First, probe the Western blot with the anti-HL-8 antibody to confirm that the bait protein was successfully immunoprecipitated.
-
Probe for the Prey: Next, probe with an antibody against the suspected interacting protein (e.g., anti-Protein-X). A band in the anti-HL-8 IP lane, but not in the isotype control IgG lane, indicates a specific interaction.
For a broader, unbiased discovery of interacting partners, the eluted sample can be analyzed by mass spectrometry.[1][6]
Example Western Blot Results
| Lane 1: Input | Lane 2: Isotype IgG IP | Lane 3: Anti-HL-8 IP | Blot Probed With | Expected Outcome |
| Band Present | No Band | Band Present | Anti-HL-8 | Confirms successful IP of this compound. |
| Band Present | No Band | Band Present | Anti-Protein-X | Indicates interaction between this compound and Protein-X. |
| Band Present | Band Present | Band Present | Anti-Housekeeping (e.g., GAPDH) | Indicates non-specific binding if present in IP lanes. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No bait protein detected in IP | Inefficient antibody binding or protein degradation. | Verify antibody specificity and use a fresh lysate with protease inhibitors.[7][8] |
| High background/non-specific bands | Insufficient washing or high antibody concentration. | Increase the number of washes or use a more stringent wash buffer. Reduce antibody amount.[9][10] |
| No prey protein detected | Weak or transient interaction; interaction disrupted by lysis buffer. | Use a milder lysis buffer. Consider cross-linking agents to stabilize the interaction.[7][10] |
| Heavy and light chains from IP antibody obscure results | Eluted antibody chains have similar molecular weights to the protein of interest. | Use bead-conjugated antibodies or an IP-specific secondary antibody that does not recognize the heavy/light chains. |
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. assaygenie.com [assaygenie.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 7. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 8. kmdbioscience.com [kmdbioscience.com]
- 9. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. troubleshooting of Co-IP [assay-protocol.com]
Application Notes and Protocols for Studying PI3Kα Downstream Signaling Using HL-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing HL-8, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Phosphoinositide 3-kinase alpha (PI3Kα), for the investigation of its downstream signaling pathways. The protocols outlined below are intended for researchers in cell biology, cancer biology, and drug discovery.
Introduction to PI3Kα Signaling and this compound
The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The alpha isoform of PI3K, PI3Kα (encoded by the PIK3CA gene), is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention.[4] Dysregulation of the PI3K pathway, often through activating mutations in PIK3CA or loss of the tumor suppressor PTEN, leads to aberrant activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][5][6] Activated AKT, in turn, phosphorylates a host of substrates that drive tumorigenesis.[6]
This compound is a novel research compound designed as a PROTAC degrader of PI3Kα.[7][8] Unlike traditional inhibitors that block the kinase activity of a protein, PROTACs mediate the degradation of the target protein. This compound consists of a ligand that binds to PI3Kα, a linker, and a ligand that recruits an E3 ubiquitin ligase.[7] This complex formation leads to the ubiquitination and subsequent degradation of PI3Kα by the proteasome.[7] This mechanism of action offers a distinct advantage over kinase inhibition, as it eliminates both the enzymatic and scaffolding functions of the target protein.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the available quantitative data on the biological activity of this compound.
| Parameter | Cell Line(s) | Concentration | Time | Effect | Reference |
| PI3Kα Kinase Inhibition | - | 1 nM | - | 49.75% inhibition | [7] |
| PI3Kα Degradation | Hela | 10 µM | 2-24 h | Significant degradation of PI3Kα | [7] |
| pAKT Reduction | Hela | 10 µM | 2-24 h | Significant reduction in phosphorylated AKT | [7] |
| Cell Proliferation Inhibition | HT-29 | 10 µM | 72 h | 72.18% inhibition | [7] |
| HCT-116 | 10 µM | 72 h | 50.30% inhibition | [7] | |
| Hela | 10 µM | 72 h | 96.33% inhibition | [7] |
Mandatory Visualizations
Caption: PI3Kα downstream signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Breaking a bottleneck for on-target toxicity: A mutant-selective PI3Kα inhibitor finally comes [the-innovation.org]
- 5. AKT-independent signaling downstream of oncogenic PIK3CA mutations in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HL-8 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered during experiments with HL-8, a PI3Kα PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration in experiments?
A1: this compound is a potent and selective PI3Kα PROTAC (Proteolysis Targeting Chimera) degrader used in cancer research to promote the ubiquitination and degradation of the PI3Kα protein[1]. Like many small molecule kinase inhibitors and PROTACs, this compound is a lipophilic molecule with inherently low aqueous solubility[2][3]. This can present challenges in achieving the desired concentrations in aqueous buffers used for in vitro assays, potentially leading to precipitation and inaccurate experimental results[3].
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO)[1][4].
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is causing this?
A3: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower[3]. The rapid change in solvent polarity causes the compound to precipitate out of the solution. It is crucial to ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically below 1%) to minimize this effect, though this may not always prevent precipitation for highly insoluble compounds[3].
Q4: How does pH influence the solubility of compounds like this compound?
A4: The solubility of many kinase inhibitors is dependent on pH, particularly for weakly basic compounds[3]. These molecules possess ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups are more likely to be protonated (ionized), which generally enhances their interaction with water and increases solubility[3]. Conversely, at a pH above the pKa, the compound is in its less soluble, unionized form[3].
Q5: Are there alternative strategies to improve the solubility of PROTAC molecules like this compound for in vivo studies?
A5: Yes, for in vivo applications, formulation strategies are often employed to enhance the solubility and oral absorption of PROTACs. These can include the use of lipid-based formulations, amorphous solid dispersions, or nano-delivery systems[5][6]. It has also been noted that the solubility of some PROTACs improves in simulated intestinal fluids (FeSSIF), suggesting that administration with food could enhance in vivo exposure[5][6].
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen solvent.
-
Initial Check: Ensure you are using a recommended solvent such as DMSO[1][4].
-
Actionable Steps:
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Increase mechanical agitation by vortexing the solution vigorously or using a sonicator bath for short intervals.
-
Test Alternative Solvents: If DMSO is not suitable for your experimental system, consider other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA)[3]. However, always check for compatibility with your specific assay.
-
Issue 2: Precipitation occurs upon dilution of the DMSO stock into aqueous buffer.
-
Initial Check: Verify the final concentration of DMSO in your working solution.
-
Actionable Steps:
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally ≤0.5%). This may require preparing a more concentrated initial stock in DMSO if your final desired concentration of this compound is high.
-
pH Adjustment: If the pKa of this compound is known or can be predicted, adjusting the pH of the aqueous buffer to be at least one to two pH units below a basic pKa can significantly increase solubility[3].
-
Use of Co-solvents: In some cases, adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol) to the aqueous buffer can help maintain solubility. However, the compatibility of any co-solvent with the biological assay must be validated.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution, first into a buffer with a higher percentage of organic solvent, and then gradually into the final aqueous buffer.
-
Quantitative Data
Table 1: Solubility of this compound in DMSO
| Target Concentration | 1 mg Mass | 5 mg Mass | 10 mg Mass |
| 1 mM | 0.8739 mL | 4.3696 mL | 8.7392 mL |
| 5 mM | 0.1748 mL | 0.8739 mL | 1.7478 mL |
| 10 mM | 0.0874 mL | 0.4370 mL | 0.8739 mL |
| 15 mM | 0.0583 mL | 0.2913 mL | 0.5826 mL |
Data sourced from MedchemExpress[1][4].
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder (e.g., 1 mg) into a sterile vial.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound, this would be 0.0874 mL (87.4 µL)[1][4].
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1].
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the final concentration of this compound and the maximum tolerable final concentration of DMSO for your experiment (e.g., 10 µM this compound with 0.1% DMSO).
-
Calculate the required dilution. To make 1 mL of a 10 µM working solution with 0.1% DMSO from a 10 mM stock, you would add 1 µL of the stock solution to 999 µL of the aqueous buffer.
-
Add the aqueous buffer to a sterile tube first.
-
While gently vortexing or pipetting the buffer, add the small volume of the this compound DMSO stock directly into the buffer to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, further optimization as described in the troubleshooting guide may be necessary.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Troubleshooting HL-8 Mediated PI3Kα Degradation
Welcome to the technical support center for HL-8, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of PI3Kα. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to specifically target the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα) for degradation. This compound functions by simultaneously binding to PI3Kα and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of PI3Kα and its subsequent degradation by the proteasome. This results in the reduction of PI3Kα protein levels and downstream signaling, such as decreased phosphorylation of AKT.[1]
Q2: In which cell lines has this compound been shown to be active?
A2: this compound has demonstrated anti-proliferative activity and the ability to degrade PI3Kα in several cancer cell lines, including colon cancer cell lines HT-29 and HCT-116, as well as the cervical cancer cell line HeLa.[1]
Q3: I am not observing PI3Kα degradation after treating my cells with this compound. What are the possible reasons?
A3: Several factors could contribute to the lack of PI3Kα degradation. These can be broadly categorized as issues with the experimental system, problems with the compound or its application, and inherent resistance mechanisms within the cells. The troubleshooting guide below provides a detailed approach to identifying and resolving these issues.
Q4: What is the "hook effect" and how can it affect my results?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing concentrations of the degrader beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein (PI3Kα) or the E3 ligase (VHL) alone, which are non-productive and compete with the formation of the necessary ternary complex for degradation. If you are using a high concentration of this compound, you might be observing this effect.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the process, the following diagrams illustrate the theoretical mechanism of this compound, the experimental workflow to assess its activity, and a troubleshooting decision tree.
Caption: Mechanism of this compound induced PI3Kα degradation.
Caption: Troubleshooting decision tree for this compound experiments.
Data Presentation: Efficacy of this compound
The following table summarizes the reported activity of this compound in various cancer cell lines. Note that DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can vary between experiments and cell lines.
| Cell Line | Cancer Type | This compound Concentration | Treatment Time | Observed Effect | Reference |
| HeLa | Cervical Cancer | 10 µM | 2-24 hours | Significant PI3Kα degradation and reduced p-AKT levels. | [1] |
| HT-29 | Colon Cancer | 10 µM | 72 hours | 72.18% inhibition of proliferation. | [1] |
| HCT-116 | Colon Cancer | 10 µM | 72 hours | 50.30% inhibition of proliferation. | [1] |
Troubleshooting Guide
If you are not observing the expected degradation of PI3Kα, follow these steps to diagnose the potential issue.
Step 1: Basic Experimental Checks
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a low passage number. High passage numbers can lead to genetic drift and altered protein expression.
-
Antibody Validation: Verify the specificity of your primary antibodies for PI3Kα and your loading control. Run appropriate controls, such as lysates from cells with known high and low expression of PI3Kα.
-
Western Blotting Technique: Ensure complete protein transfer to the membrane and optimize blocking and antibody incubation times and concentrations.
Step 2: Compound and Treatment Conditions
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation and to identify a potential "hook effect".
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal concentration to determine the kinetics of PI3Kα degradation. Some PROTACs can induce rapid degradation, while others may require longer incubation times.
-
Compound Integrity and Solubility: Confirm the integrity of your this compound stock. Improper storage can lead to degradation. Ensure that this compound is fully solubilized in your culture medium at the concentrations used.
Step 3: Cellular Context
-
E3 Ligase Expression: this compound relies on the VHL E3 ligase. Verify that your cell line expresses sufficient levels of VHL. You can check this by Western blot or by consulting cell line databases. If VHL expression is low or absent, this compound will not be effective.
-
PIK3CA Gene Status: While this compound is designed to target PI3Kα, certain mutations in the PIK3CA gene could potentially alter the conformation of the protein and affect this compound binding. Sequence the PIK3CA gene in your cell line to check for mutations.
-
PI3Kα Protein Turnover: The basal turnover rate of PI3Kα can influence the apparent degradation. If the protein has a very high synthesis rate, this may mask the effect of this compound-mediated degradation.
Step 4: Mechanistic Validation
If the above steps do not resolve the issue, further experiments can be performed to investigate the mechanism of action.
-
Ternary Complex Formation: Use co-immunoprecipitation (Co-IP) to determine if this compound is promoting the interaction between PI3Kα and VHL in your cells.
-
Ubiquitination: Perform an in-cell ubiquitination assay to see if PI3Kα is being poly-ubiquitinated in the presence of this compound. A lack of ubiquitination in the presence of ternary complex formation could suggest a downstream issue with the ubiquitin-proteasome system.
-
Proteasome Inhibition: Co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound is working correctly, you should see an accumulation of ubiquitinated PI3Kα.
Experimental Protocols
Here are detailed protocols for key experiments to validate the activity of this compound.
Protocol 1: Quantitative Western Blot for PI3Kα Degradation
This protocol allows for the quantification of PI3Kα protein levels following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-PI3Kα, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG-HRP, anti-mouse IgG-HRP
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against PI3Kα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the PI3Kα band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of PI3Kα degradation relative to the vehicle-treated control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the this compound-dependent interaction between PI3Kα and VHL.
Materials:
-
Cell culture reagents
-
This compound and DMSO
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., Rabbit anti-VHL)
-
Control IgG (e.g., Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffer (same as Co-IP lysis buffer)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibodies for Western blot: Mouse anti-PI3Kα, Rabbit anti-VHL
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells grown in 10 cm dishes with the optimal concentration of this compound or DMSO for a short duration (e.g., 2-4 hours).
-
Lyse the cells as described in the Western blot protocol, using Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-VHL antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting using antibodies against PI3Kα and VHL.
-
Expected Result: A band for PI3Kα should be present in the sample immunoprecipitated with the VHL antibody from this compound-treated cells, but not in the DMSO-treated or IgG control samples.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to detect the poly-ubiquitination of PI3Kα upon this compound treatment.
Materials:
-
Cell culture reagents
-
This compound and DMSO
-
MG132 (proteasome inhibitor)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Primary antibody for immunoprecipitation (e.g., Mouse anti-PI3Kα)
-
Primary antibodies for Western blot: Rabbit anti-Ubiquitin, Mouse anti-PI3Kα
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or DMSO for a time period determined from your time-course experiment.
-
For the last 4-6 hours of treatment, add MG132 (e.g., 10-20 µM) to all wells to allow ubiquitinated proteins to accumulate.
-
-
Immunoprecipitation of PI3Kα:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate endogenous PI3Kα using an anti-PI3Kα antibody as described in the Co-IP protocol.
-
-
Western Blotting for Ubiquitin:
-
Elute the immunoprecipitated proteins and analyze by Western blotting.
-
Probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitinated PI3Kα.
-
You can also probe with an anti-PI3Kα antibody to confirm successful immunoprecipitation.
-
Expected Result: A high molecular weight smear, indicative of poly-ubiquitination, should be detected by the anti-ubiquitin antibody in the PI3Kα immunoprecipitate from this compound-treated cells. This smear should be more intense than in the DMSO-treated control.
References
Technical Support Center: Improving the Stability of HL-8 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the novel drug candidate HL-8 in solution.
This compound Chemical Profile:
-
IUPAC Name: 1-[2,4-bis(chloranyl)-3-[2-(5-chloranylfuran-2-yl)-5-methyl-4-(trifluoromethyl)imidazol-1-yl]phenyl]azetidine-3-carboxylic acid
-
Molecular Formula: C24H16Cl3F3N4O3
-
Key Functional Groups: Furan ring, Imidazole ring, Carboxylic acid
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Based on the functional groups present in this compound, the primary degradation pathways are:
-
Acid-Catalyzed Hydrolysis: The furan ring is susceptible to ring-opening under acidic conditions.[1][2][3]
-
Base-Mediated Hydrolysis: The imidazole ring can undergo ring cleavage in basic solutions.[4][5][6]
-
Oxidation: Both the furan and imidazole rings are prone to oxidation, especially in the presence of oxidizing agents or exposure to air (autoxidation).[7][8][9]
-
Photodegradation: The heterocyclic rings in this compound can absorb UV light, leading to photodegradation.[7][10][11]
Q2: Why is the pH of the solution critical for this compound stability?
A2: The pH of the solution is a critical factor due to the susceptibility of the furan ring to acid-catalyzed degradation and the imidazole ring to base-catalyzed degradation. The carboxylic acid group's ionization state is also pH-dependent, which can influence the overall molecule's electronic properties and stability.[12][13] Forced degradation studies show that this compound is most stable in a slightly acidic to neutral pH range (pH 4-6).
Q3: What are the initial signs of this compound degradation in my experimental solution?
A3: Initial signs of degradation can include:
-
A change in the color of the solution.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
-
A shift in the pH of the solution over time.
-
The formation of a precipitate.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, this compound solutions should be:
-
Stored at low temperatures (2-8 °C).
-
Protected from light by using amber vials or covering the container with aluminum foil.
-
Maintained within a pH range of 4-6 using a suitable buffer system.
-
Purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Q5: What analytical techniques are best for monitoring this compound stability?
A5: A stability-indicating HPLC method with UV detection is the most common and effective technique for quantifying this compound and its degradation products. For identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1][14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile degradation products, though derivatization may be necessary.[15][16]
Troubleshooting Guides
| Problem Encountered | Possible Cause | Suggested Solution |
| Rapid loss of this compound in acidic buffer (pH < 4) | Acid-catalyzed hydrolysis of the furan ring.[1] | Adjust the pH to a range of 4-6. If a low pH is required for the experiment, consider using a less aqueous solvent system or running the experiment at a lower temperature and for a shorter duration. |
| Precipitate formation in the this compound solution | Poor solubility at the current pH or formation of an insoluble degradation product. | Determine the pH of maximum solubility for this compound. Use co-solvents (e.g., DMSO, ethanol) to improve solubility. If a degradation product is suspected, analyze the precipitate to identify its structure. |
| Inconsistent results between experimental repeats | Degradation due to exposure to light or oxygen. | Prepare solutions fresh for each experiment. Protect solutions from light at all times. De-gas solvents and purge the headspace of the vial with nitrogen or argon. |
| Appearance of multiple new peaks in HPLC analysis of an aged solution | Multiple degradation pathways are occurring (e.g., hydrolysis and oxidation). | Conduct a forced degradation study to identify the degradation products under different stress conditions (acid, base, peroxide, light, heat). This will help in understanding the degradation profile and developing strategies to mitigate it.[17][18] |
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl (60 °C, 24h) | 45% | Furan ring-opened products |
| 0.1 M NaOH (60 °C, 24h) | 32% | Imidazole ring-opened products |
| 10% H₂O₂ (RT, 24h) | 25% | Oxidized furan and imidazole derivatives |
| UV Light (254 nm, 24h) | 18% | Photodegradation products |
| Heat (80 °C, 48h) | 8% | Minimal degradation |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in days |
| 2.0 | 3 |
| 4.0 | 28 |
| 6.0 | 35 |
| 7.0 | 25 |
| 8.0 | 10 |
| 10.0 | 4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study to identify the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Keep 2 mL of the stock solution in an oven at 80°C for 48 hours.
-
Analysis: Analyze all samples and a control (untreated stock solution) by a stability-indicating HPLC-UV method. Identify degradation products using LC-MS.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Method Validation: Inject the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 17. medcraveonline.com [medcraveonline.com]
- 18. biomedres.us [biomedres.us]
minimizing HL-8 toxicity in primary cell cultures
Technical Support Center: Minimizing Compound-HL8 Toxicity in Primary Cell Cultures
Disclaimer: The compound "HL-8" is not a widely recognized agent in scientific literature. This guide provides a generalized framework for minimizing toxicity induced by any novel or investigational compound (hereafter referred to as "Compound-HL8") in sensitive primary cell cultures. The principles and protocols are based on standard toxicological and cell culture practices.
Frequently Asked Questions (FAQs)
Q1: What is the first step if my primary cells show toxicity after treatment with Compound-HL8?
A1: When observing signs of toxicity such as cell detachment, morphological changes, or death, a systematic check of your experimental setup is the crucial first step.[1] This includes verifying the final concentration of Compound-HL8 and its solvent (e.g., DMSO), ensuring the solvent concentration is non-toxic (typically <0.1%).[2][3] It is also vital to confirm the health and viability of your primary cells before treatment and to check for environmental stressors like a pH shift in the medium, which could indicate incorrect CO2 levels in your incubator.[1]
Q2: How do I determine the optimal, non-toxic concentration range for Compound-HL8?
A2: To find the ideal concentration, you must perform a dose-response experiment using a wide range of concentrations. For a compound with unknown potency, a logarithmic dilution series (e.g., from 1 nM to 100 µM) is a common starting point.[3] This allows you to generate a dose-response curve from which you can calculate key values like the IC50 (half-maximal inhibitory concentration).[3] This process helps identify a therapeutic window where the compound has the desired biological effect without causing significant cell death.[2]
Q3: How can I distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death)?
A3: Differentiating between these cell death mechanisms is important for understanding the compound's mode of action. A common and effective method is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2] Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.[2] Microscopic examination can also offer clues: apoptotic cells typically appear shrunken with condensed chromatin, whereas necrotic cells often swell and rupture.[2]
Q4: Can the solvent used to dissolve Compound-HL8 be the source of toxicity?
A4: Absolutely. Solvents like DMSO can be toxic to primary cells, especially at higher concentrations.[2] It is critical to run a "vehicle control" in every experiment. This control group consists of cells treated with the highest concentration of the solvent used in the experiment, but without Compound-HL8.[2] This allows you to isolate the toxic effects of the solvent from the effects of your compound. The final solvent concentration should be kept consistent across all wells and as low as possible.[2]
Q5: What general strategies can help reduce the overall toxicity of Compound-HL8?
A5: Several strategies can mitigate toxicity.[4] You can optimize the compound's exposure time; sometimes a shorter incubation is sufficient to see the desired effect while minimizing cell death.[1] The serum concentration in your medium can also be adjusted; proteins in serum can sometimes bind to a compound, reducing its free concentration and toxicity.[1][2] If the mechanism of toxicity is known to involve oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[2][4] Similarly, if apoptosis is the primary issue, a pan-caspase inhibitor may rescue cells.[4]
Troubleshooting Guides
Problem 1: Massive and rapid cell death is observed at all tested concentrations.
-
Possible Cause: The initial concentration range is too high for your primary cells, which are often more sensitive than immortalized cell lines.[2]
-
Solution: Perform a broader dose-response experiment with concentrations several logs lower than your initial test.[2] If the compound's potency is unknown, start in the nanomolar or low micromolar range.[2] Also, verify your stock solution's concentration and dilution calculations to rule out a preparation error.
Problem 2: High variability is observed between replicate wells.
-
Possible Causes: High variability can stem from inconsistent pipetting, uneven cell seeding, or "edge effects" in the culture plate where outer wells evaporate faster.[3][5]
-
Solution:
-
Pipetting: Use calibrated pipettes and ensure consistent technique. When preparing serial dilutions, always use fresh tips and mix thoroughly.[3]
-
Cell Seeding: Ensure you have a single-cell suspension before plating to avoid clumps and ensure even distribution.[3]
-
Edge Effects: Avoid using the outermost wells of a 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.[5]
-
Problem 3: Cell viability decreases significantly over time, even at low compound concentrations.
-
Possible Cause: The compound may be unstable in the culture medium, degrading over time into toxic byproducts.[2]
-
Solution: Reduce the exposure time in your initial experiments to see if toxicity is time-dependent. For longer-term studies, consider a semi-continuous dosing strategy where you replace the medium with a freshly prepared compound solution at regular intervals.[2]
Data Presentation
Table 1: Example Dose-Response of Compound-HL8 on Primary Human Hepatocytes
| Concentration (µM) | Log Concentration | % Viability (Mean) | Std. Deviation |
|---|---|---|---|
| 100 | 2.00 | 5.4 | 1.2 |
| 30 | 1.48 | 15.2 | 2.5 |
| 10 | 1.00 | 48.9 | 4.1 |
| 3 | 0.48 | 85.1 | 3.6 |
| 1 | 0.00 | 95.3 | 2.8 |
| 0.1 | -1.00 | 98.7 | 1.9 |
| 0 (Vehicle) | N/A | 100.0 | 2.1 |
Table 2: Example of Solvent Toxicity on Primary Neuronal Cultures
| Solvent | Final Concentration | % Viability (Mean) | Std. Deviation |
|---|---|---|---|
| DMSO | 1.0% | 65.7 | 5.3 |
| DMSO | 0.5% | 88.4 | 4.1 |
| DMSO | 0.1% | 97.9 | 2.4 |
| Ethanol | 1.0% | 72.1 | 6.8 |
| Ethanol | 0.5% | 91.5 | 3.9 |
| Ethanol | 0.1% | 98.2 | 2.2 |
| No Solvent | N/A | 100.0 | 2.0 |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]
Materials:
-
Primary cells
-
96-well tissue culture plates
-
Compound-HL8 stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)[8]
-
Microplate reader
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5] Allow cells to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of Compound-HL8 in complete culture medium at 2x the final desired concentrations.[5] Remove the overnight medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include vehicle-only and untreated controls.[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the crystals.[7][8] Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Preparation and Storage of Compound-HL8 Stock Solutions
Proper preparation of concentrated stock solutions is critical for accuracy and reproducibility.[9] It reduces repetitive operations and minimizes errors associated with weighing very small quantities of a compound.[9]
Methodology:
-
Determine Solvent: Identify a suitable solvent for Compound-HL8 (e.g., DMSO, ethanol, sterile water). The chosen solvent must be compatible with your primary cells.
-
Calculate and Weigh: Calculate the amount of compound needed to prepare a high-concentration stock (e.g., 10 mM, 100 mM). Use a calibrated analytical balance to weigh the compound accurately.
-
Dissolution: Place the weighed compound into a sterile, conical tube. Add a small amount of the chosen solvent to dissolve it completely.[9] Gentle vortexing or sonication may be required.
-
Bring to Final Volume: Once dissolved, add the solvent to reach the final calculated volume for your stock solution.[9]
-
Sterilization: Filter-sterilize the stock solution through a 0.2 µm syringe filter into a sterile, light-protected container.[7]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[10] Label each aliquot clearly with the compound name, concentration, preparation date, and your initials.[9]
-
Storage: Store the aliquots at the recommended temperature (typically -20°C or -80°C), protected from light.[9] Always consult the manufacturer's data sheet for specific storage instructions.
Mandatory Visualizations
Caption: Experimental workflow for a dose-response assay to determine the IC50 of Compound-HL8.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
- 10. benchchem.com [benchchem.com]
dealing with inconsistent results from HL-8 experiments
Disclaimer: The following troubleshooting guides and protocols are based on established best practices for mammalian cell culture and may not be specific to the "HL-8" cell line, as it is not a commonly recognized designation in publicly available scientific literature. Researchers should adapt these recommendations based on the specific characteristics and requirements of their cell line.
Frequently Asked Questions (FAQs)
Q1: My this compound cells are growing slowly or not at all. What are the possible causes and solutions?
Slow or no cell growth can be attributed to several factors.[][2] A primary reason could be issues with the culture medium, such as incorrect formulation or degradation of essential nutrients.[] Another common cause is an unhealthy cell stock, which may have low viability after thawing or have been passaged too many times.[3] Environmental stressors within the incubator, like incorrect temperature or CO2 levels, can also impede proliferation.[]
Solutions:
-
Cell Stock and Culture Conditions:
-
Always use cells from a low-passage, authenticated stock.
-
Ensure the cell viability of a freshly thawed vial is above 80-90%.[3]
-
Confirm that you are using the recommended medium, serum, and supplements for your specific cell line.
-
Regularly calibrate and monitor incubator temperature and CO2 levels.[]
-
-
Reagent Quality:
-
Use fresh, high-quality media and serum. Avoid repeated freeze-thaw cycles of serum.
-
Store media and supplements at the correct temperatures and away from light to prevent degradation.
-
Q2: I suspect my this compound cell culture is contaminated. What are the signs and what should I do?
Contamination is a frequent issue in cell culture.[] Bacterial contamination often presents as cloudy, turbid media with a rapid drop in pH (media turns yellow).[] Fungal contamination may appear as filamentous structures, and yeast contamination can be seen as small, budding particles.[] Mycoplasma is a particularly insidious contaminant as it is not visible by standard microscopy and can alter cell behavior and experimental results.[]
Solutions:
-
Immediate Action:
-
Discard contaminated cultures immediately to prevent cross-contamination.
-
Thoroughly decontaminate the biosafety cabinet and incubator.
-
If possible, test for mycoplasma using a PCR-based kit.
-
-
Prevention:
-
Strictly adhere to aseptic techniques when working with cell cultures.[]
-
Regularly clean and sterilize all equipment.
-
Consider using antibiotic-free media for routine culture to avoid masking low-level contamination and developing antibiotic-resistant strains.[4]
-
Periodically test your cell banks for mycoplasma contamination.
-
Q3: Why are my experimental results with this compound cells inconsistent from one experiment to the next?
Inconsistent results are a major challenge and can stem from multiple sources.[5] High passage numbers can lead to genetic drift and altered cellular responses.[6][7] Variations in cell seeding density, reagent concentrations, and incubation times are also common culprits.[5][6] The "edge effect" in multi-well plates, where outer wells behave differently due to evaporation, can also introduce variability.[6]
Solutions:
-
Standardize Protocols:
-
Improve Experimental Design:
-
Perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cells.[6]
-
To mitigate the edge effect, avoid using the outer wells of microplates for samples, or fill them with sterile PBS or media to create a humidity barrier.[6]
-
Ensure a homogenous single-cell suspension before seeding to avoid clumping and uneven plating.[6]
-
Troubleshooting Guides
Issue 1: High Variability in Multi-Well Plate Assays
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent readings between replicate wells. | Inconsistent Cell Seeding: Settling of cells in the reservoir before plating. | Gently mix the cell suspension before and during plating. Let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[6] |
| Pipetting Errors: Inaccurate liquid handling. | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and use a consistent pipetting technique.[6] | |
| Wells at the edge of the plate show different results than interior wells. | Edge Effect: Increased evaporation and temperature gradients in outer wells. | Do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS to act as a humidity barrier. Use plate sealers for long incubations.[6] |
| Clumped cells leading to uneven growth. | Incomplete Cell Dissociation: Insufficient trypsinization or mixing. | Ensure a single-cell suspension after trypsinization by gentle pipetting. A cell strainer can be used if clumping is a persistent issue.[6] |
Issue 2: Poor Cell Attachment
| Symptom | Possible Cause | Recommended Solution |
| Cells are floating and not adhering to the culture vessel after seeding. | Over-trypsinization: Excessive exposure to trypsin can damage cell surface proteins required for attachment.[] | Minimize trypsin exposure time. Use a trypsin neutralizing solution (e.g., medium with serum) promptly. |
| Low Cell Viability: Cells may be unhealthy from the previous passage or thawing process. | Check cell viability using a method like trypan blue exclusion before seeding.[3] | |
| Culture Surface Issues: The surface of the flask or plate may not be suitable for the cells. | Ensure you are using tissue culture-treated plasticware. For some finicky cell lines, coating the surface with an extracellular matrix protein (e.g., collagen, fibronectin) may be necessary. | |
| Static Electricity: Can cause uneven attachment, especially in low humidity. | Wipe the outside of the culture vessel with a damp, sterile cloth or use an anti-static device.[2] |
Experimental Protocols
Protocol 1: Standard Thawing of Cryopreserved this compound Cells
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.
-
Remove the cryovial from liquid nitrogen storage and immediately thaw it in a 37°C water bath for 1-2 minutes. Do not fully submerge the vial.
-
Once a small ice crystal remains, decontaminate the outside of the vial with 70% ethanol.
-
In a biosafety cabinet, slowly transfer the cell suspension from the vial into the prepared 15 mL conical tube.
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
Aspirate the supernatant containing the cryoprotectant (e.g., DMSO).
-
Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask.
-
Incubate at 37°C with 5% CO2. Change the medium after 24 hours to remove any residual cryoprotectant.
Protocol 2: General Cell-Based Assay Workflow for Reproducibility
-
Cell Preparation:
-
Use this compound cells from a consistent, low passage number.
-
Ensure cells are in the logarithmic growth phase with high viability (>90%).
-
Create a single-cell suspension and accurately count the cells using a hemocytometer or automated cell counter.
-
-
Cell Seeding:
-
Calculate the required volume for the desired cell density.
-
Thoroughly mix the cell suspension before and during plating into a multi-well plate.
-
Allow the plate to rest at room temperature for 15-20 minutes on a level surface before incubation.
-
-
Compound/Treatment Addition:
-
Prepare stock solutions and dilute them accurately.
-
Use a calibrated multichannel pipette for adding treatments to minimize variability.
-
Include appropriate controls (e.g., vehicle control, positive control, negative control).
-
-
Incubation:
-
Incubate for the predetermined time in a calibrated incubator with stable temperature and humidity.
-
Use plate sealers if the incubation period is long to prevent evaporation.
-
-
Assay Readout:
-
Allow plates to equilibrate to room temperature before adding detection reagents, if required by the assay protocol.
-
Ensure thorough mixing after reagent addition, avoiding bubbles.
-
Read the plate using a calibrated plate reader.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
References
- 2. corning.com [corning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Interleukin-8 (IL-8) in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance related to Interleukin-8 (IL-8) in their cancer cell experiments. As you may be aware, initial searches for "HL-8" in the context of cancer resistance consistently point to "Interleukin-8" (IL-8), a critical chemokine involved in tumor progression and therapeutic resistance. This resource is designed to address common challenges and provide practical solutions for your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of Interleukin-8 (IL-8) in cancer cell resistance and related experimental setups.
Q1: What is the primary mechanism by which IL-8 contributes to chemoresistance in cancer cells?
A1: IL-8 mediates chemoresistance through several mechanisms. Primarily, upon binding to its receptors, CXCR1 and CXCR2, on cancer cells, it activates downstream signaling pathways such as PI3K/Akt and MAPK.[1][2] These pathways promote cell survival, proliferation, and inhibit apoptosis (programmed cell death), thereby counteracting the cytotoxic effects of chemotherapeutic agents.[1][2] Additionally, stress and drug-induced IL-8 signaling has been shown to confer chemotherapeutic resistance.[1][2]
Q2: Can IL-8 expression levels predict therapeutic response in patients?
A2: High levels of IL-8 have been correlated with poor prognosis and the development of resistance to therapies in various cancers.[3] For instance, elevated IL-8 has been associated with resistance to platinum-based drugs and 5-fluorouracil.[4] Therefore, monitoring IL-8 levels could potentially serve as a biomarker to predict patient response to certain treatments.
Q3: Does IL-8 influence the tumor microenvironment to promote resistance?
A3: Yes, IL-8 plays a significant role in shaping a tumor microenvironment that is conducive to resistance.[1] It acts as a potent chemoattractant for neutrophils and myeloid-derived suppressor cells (MDSCs), which can suppress anti-tumor immune responses.[4] This altered immune landscape can reduce the efficacy of immunotherapies. Furthermore, IL-8 promotes angiogenesis, the formation of new blood vessels, which supplies the tumor with nutrients and provides a route for metastasis.[1][2]
Q4: What is the role of the IL-8 receptors, CXCR1 and CXCR2, in mediating resistance?
A4: CXCR1 and CXCR2 are G protein-coupled receptors that are activated by IL-8.[1][2] Their activation triggers the downstream signaling cascades responsible for promoting cell survival and proliferation.[1][2] The expression levels of these receptors on cancer cells can influence the magnitude of the resistance phenotype. Therefore, targeting CXCR1 and CXCR2 is a potential strategy to overcome IL-8-mediated resistance.
Troubleshooting Experimental Issues
This section provides guidance for common problems encountered during experiments involving IL-8 and cancer cell resistance.
| Problem | Possible Cause | Suggested Solution |
| Low or no signal in IL-8 ELISA | Inactive reagents (antibodies, standards). | Ensure all reagents are within their expiration date and have been stored correctly. Prepare fresh reagents.[5] |
| Insufficient incubation times. | Follow the manufacturer's protocol for recommended incubation times. Consider optimizing incubation times for your specific experimental conditions.[5] | |
| Improper plate washing. | Ensure thorough but not excessive washing to remove unbound reagents without detaching the coated antibody or antigen.[5] | |
| Weak or no bands for CXCR1/CXCR2 in Western Blot | Low protein expression in cell lysate. | Increase the amount of protein loaded onto the gel. Use a positive control cell line known to express the receptors.[6][7] |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time. Consider incubating overnight at 4°C.[6][7] | |
| Poor protein transfer to the membrane. | Verify the transfer setup and ensure complete transfer by staining the membrane with Ponceau S after transfer.[8] | |
| Inconsistent results in cell migration/invasion assays (e.g., Transwell assay) in response to IL-8 | Suboptimal IL-8 concentration. | Perform a dose-response experiment to determine the optimal concentration of IL-8 for inducing migration in your specific cell line. |
| Cell viability issues. | Ensure cells are healthy and in the logarithmic growth phase before starting the assay. Check for cytotoxicity of IL-8 at the concentrations used. | |
| Inconsistent Matrigel coating (for invasion assays). | Ensure a uniform and consistent layer of Matrigel is applied to the Transwell inserts. | |
| Difficulty in establishing a stable IL-8 overexpressing or knockdown cell line | Plasmid transfection/transduction inefficiency. | Optimize transfection/transduction conditions (e.g., reagent-to-DNA ratio, cell confluency). Use a positive control plasmid (e.g., expressing GFP) to assess efficiency. |
| Silencing of the integrated construct. | Use a different promoter or a lentiviral vector for more stable, long-term expression. | |
| Cell toxicity due to high IL-8 expression. | Use an inducible expression system to control the timing and level of IL-8 expression. |
Experimental Protocols
Protocol 1: IL-8 Induced Chemoresistance Assay
This protocol is designed to assess the effect of IL-8 on the sensitivity of cancer cells to a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Recombinant human IL-8
-
Chemotherapeutic agent (e.g., cisplatin, paclitaxel)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the chemotherapeutic agent, with or without a fixed concentration of recombinant human IL-8. Include wells with IL-8 alone and untreated cells as controls.
-
Incubate the plate for a period equivalent to the known doubling time of the cells (e.g., 48-72 hours).
-
After the incubation period, assess cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence and absence of IL-8 to determine the effect of IL-8 on chemoresistance.
Protocol 2: Western Blot for CXCR1/CXCR2 Expression
This protocol details the detection of IL-8 receptors, CXCR1 and CXCR2, in cancer cell lysates.
Materials:
-
Cancer cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CXCR1 and CXCR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Quantify the protein concentration of the cell lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-CXCR1 or anti-CXCR2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing Key Pathways and Workflows
IL-8 Signaling Pathway in Cancer Resistance
Caption: IL-8 signaling cascade leading to chemoresistance.
Experimental Workflow for Investigating IL-8 Mediated Chemoresistance
Caption: A streamlined workflow for assessing IL-8's role in drug resistance.
Logical Relationship of IL-8 and Tumor Microenvironment in Resistance
Caption: Interplay between IL-8, the TME, and therapeutic resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The interleukin-8 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-8: a Chemokine at the Intersection of Cancer Plasticity, Angiogenesis, and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. assaygenie.com [assaygenie.com]
Validation & Comparative
Validating On-Target Effects of PI3Kα Inhibitors: A Comparative Guide
This guide provides a comparative analysis of methodologies and data for validating the on-target effects of Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors. It is designed for researchers, scientists, and drug development professionals to objectively assess inhibitor performance. While this guide uses established PI3Kα inhibitors as examples, the principles and experimental protocols described are broadly applicable for the evaluation of novel compounds such as HL-8.
Introduction to PI3Kα Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The PI3Kα isoform, encoded by the PIK3CA gene, is one of the most frequently mutated isoforms in human cancers, making it a prime target for anti-cancer drug development.[3][4][5][6] Validating that a compound specifically inhibits PI3Kα and elicits the desired downstream effects is a crucial step in its development. This guide outlines key experimental approaches for this validation.
Comparative Analysis of PI3Kα Inhibitors
To illustrate the validation process, this guide compares two well-characterized PI3K inhibitors:
-
Alpelisib (BYL-719): A potent and selective inhibitor of the PI3Kα isoform.[3][7][8]
-
Pictilisib (GDC-0941): A pan-PI3K inhibitor with high potency against PI3Kα and PI3Kδ isoforms.[9]
Table 1: Biochemical Potency and Selectivity
| Compound | Target(s) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Data Source |
| Alpelisib | PI3Kα-selective | 5 | 1,156 | 290 | 250 | Furet et al., 2013 |
| Pictilisib | Pan-PI3K | 3.3 | 38 | 3.3 | 75 | Folkes et al., 2008[9] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity
| Compound | Cell Line | Assay | EC50 (nM) | Downstream Effect | Data Source |
| Alpelisib | MCF10A-PIK3CAH1047R | p-Akt (S473) Inhibition | 46 | Inhibition of Akt phosphorylation | Furet et al., 2013 |
| Pictilisib | U87MG | p-Akt (S473) Inhibition | 62 | Inhibition of Akt phosphorylation | Folkes et al., 2008 |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response. In this context, it reflects the inhibitor's potency within a cellular environment.
Key Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kα and other isoforms to assess potency and selectivity.
Methodology: A common method is the homogeneous time-resolved fluorescence (HTRF) assay or a fluorescence polarization assay.[4][7]
Protocol Outline (Adapted from HTRF Assays):
-
Reagents: Purified recombinant PI3K isoforms (α, β, δ, γ), PIP2 (substrate), ATP, assay buffer, and the test compound (e.g., this compound).
-
Procedure:
-
Serially dilute the test compound in DMSO.
-
In a 384-well plate, add the PI3K enzyme, the test compound, and the lipid substrate (PIP2).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add detection reagents (e.g., biotinylated-PIP3 and a europium-labeled anti-biotin antibody).
-
Measure the HTRF signal.
-
-
Data Analysis: The signal is inversely proportional to the amount of PIP3 produced. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Western Blotting for Downstream Signaling
Objective: To confirm that the inhibitor blocks the PI3K pathway in cancer cells by measuring the phosphorylation of downstream effectors like Akt.
Methodology: Cancer cells with a known PIK3CA mutation are treated with the inhibitor, and cell lysates are analyzed by Western blotting.
Protocol Outline:
-
Cell Culture: Culture PIK3CA-mutant cancer cells (e.g., MCF-7, T47D) to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of the test compound for a specified duration (e.g., 2-6 hours).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the reduction in p-Akt levels relative to total Akt.
Cell Proliferation/Viability Assay
Objective: To assess the impact of PI3Kα inhibition on the growth and survival of cancer cells.
Methodology: A colorimetric or fluorometric assay is used to measure cell viability after treatment with the inhibitor.
Protocol Outline (Using a Resazurin-based assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assay: Add the resazurin-based reagent (e.g., alamarBlue or CellTiter-Blue) to each well and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.
Visualizing Pathways and Workflows
PI3Kα Signaling Pathway
Caption: The PI3Kα signaling cascade and the inhibitory action of a PI3Kα inhibitor.
Experimental Workflow for Inhibitor Validation
Caption: A typical workflow for validating the on-target effects of a PI3Kα inhibitor.
Conclusion
The validation of on-target effects for a PI3Kα inhibitor like this compound requires a multi-faceted approach, combining biochemical and cellular assays. By systematically evaluating potency, selectivity, pathway engagement, and cellular outcomes, researchers can build a robust data package to support further development. The comparative data and protocols in this guide provide a framework for these essential validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisionmedicineonline.com [precisionmedicineonline.com]
- 6. Oncogenic PIK3CA corrupts growth factor signaling specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of allosteric binding sites for PI3Kα oncogenic mutant specific inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of HL-8, a Novel PI3Kα Degrader, and Other PI3K Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel PI3Kα PROTAC degrader, HL-8, with other established pan- and isoform-selective PI3K inhibitors. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to PI3K Inhibition and the Emergence of PROTAC Degraders
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. PI3K inhibitors have been developed and can be broadly categorized into pan-inhibitors, which target all class I PI3K isoforms (p110α, β, δ, and γ), and isoform-selective inhibitors, which are designed to target specific isoforms, often with the aim of improving the therapeutic window and reducing off-target toxicities.
A novel approach to targeting PI3K is the use of proteolysis-targeting chimeras (PROTACs). Unlike traditional inhibitors that merely block the protein's function, PROTACs are bifunctional molecules that induce the degradation of the target protein. This compound is a recently developed PROTAC that specifically targets the PI3Kα isoform for degradation by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide will compare the efficacy of this compound with other well-established PI3K inhibitors, providing a comprehensive overview for researchers in the field.
Comparative Efficacy of PI3K Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and a selection of other pan- and isoform-selective PI3K inhibitors.
In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the IC50 values of various PI3K inhibitors in different cancer cell lines.
| Inhibitor | Type | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | PI3Kα PROTAC Degrader | HT-29 | Colon Cancer | >10,000 | [1] |
| HCT-116 | Colon Cancer | >10,000 | [1] | ||
| Hela | Cervical Cancer | >10,000 | [1] | ||
| Alpelisib | PI3Kα-selective | MCF-7 (PIK3CA mutant) | Breast Cancer | 185 - 288 | [2] |
| T47D (PIK3CA mutant) | Breast Cancer | 3055 | [3] | ||
| SKBR-3 (PIK3CA wt) | Breast Cancer | 1570 | [4] | ||
| Taselisib | PI3Kα, δ, γ inhibitor | KPL-4 (PIK3CA mutant) | Breast Cancer | ~70 | [5] |
| USC cell lines (PIK3CA mutant) | Uterine Serous Carcinoma | 42 | [3] | ||
| Buparlisib | Pan-PI3K | U87MG | Glioblastoma | 1000 - 2000 | [4][6] |
| A2780 | Ovarian Cancer | 100 - 700 | [4] | ||
| PCNSL cell line | CNS Lymphoma | <500 | [7] | ||
| Pictilisib | Pan-PI3K | U87MG | Glioblastoma | - | [8] |
| IGROV1 | Ovarian Cancer | - | [8] |
Note: The IC50 values for this compound are presented as >10,000 nM as the primary mechanism of action is degradation rather than direct inhibition of proliferation in the same manner as traditional inhibitors.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Xenograft models, where human tumor cells are implanted in immunocompromised mice, are a crucial tool for evaluating the in vivo efficacy of anti-cancer agents.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | - | - | - | Data not available | - |
| Alpelisib | Breast Cancer | HCC1954 | - | Significant delay in tumor growth | [1] |
| Breast Cancer | UCD52 (PIK3CA mutant/amplified) | - | Synergistic activity with everolimus | [9] | |
| Taselisib | Breast Cancer | KPL-4 (PIK3CA mutant) | Orally, daily for 21 days | Dose-dependent tumor regressions | [5][10] |
| Uterine Serous Carcinoma | USC xenografts (PIK3CA mutant/HER2+) | 11.25 mg/kg/daily, oral gavage | Significant tumor growth inhibition | [3] | |
| Buparlisib | Glioblastoma | U87MG | 30 and 60 mg/kg, orally daily | Significant antitumor activity | [4] |
| Pictilisib | Glioblastoma | U87MG | 150 mg/kg, oral | 98 | [8] |
| Ovarian Cancer | IGROV1 | 150 mg/kg, oral | 80 | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the efficacy data presented above.
This compound: In Vitro Studies
Cell Lines and Culture: HT-29, HCT-116, and Hela cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for PI3Kα Degradation and pAKT Inhibition: Hela cells were treated with this compound at a concentration of 10 µM for time points ranging from 2 to 24 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against PI3Kα, phospho-AKT (Ser473), and total AKT. A loading control, such as GAPDH or β-actin, was also used. The membranes were then incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay: The anti-proliferative effects of this compound were assessed using a standard MTT or similar cell viability assay. HT-29, HCT-116, and Hela cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability was then determined by measuring the absorbance of the converted dye, and the results were expressed as a percentage of the vehicle-treated control.
General Protocols for Comparator PI3K Inhibitors
In Vitro Cell Proliferation/Viability Assays (IC50 Determination): Cancer cell lines were typically seeded in 96-well plates and treated with a range of concentrations of the respective PI3K inhibitor for 72 to 96 hours. Cell viability was commonly assessed using assays such as MTT, CellTiter-Glo, or crystal violet staining. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies: Female athymic nude mice were subcutaneously injected with human cancer cells. When tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into control and treatment groups. The PI3K inhibitors were administered orally or via intraperitoneal injection at specified doses and schedules. Tumor volumes were measured regularly with calipers, and the percentage of tumor growth inhibition was calculated relative to the vehicle-treated control group. At the end of the study, tumors were often excised for further analysis, such as western blotting for target engagement.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs can aid in understanding the mechanism of action and the scientific approach. The following diagrams were generated using the Graphviz DOT language.
PI3K/AKT Signaling Pathway
This diagram illustrates the central role of PI3K in the signaling cascade that promotes cell survival and proliferation.
Caption: The PI3K/AKT signaling pathway and points of intervention.
Experimental Workflow for Comparing PI3K Inhibitors
This diagram outlines a typical workflow for the preclinical comparison of different PI3K inhibitors.
Caption: A generalized workflow for preclinical PI3K inhibitor comparison.
Conclusion
This guide provides a comparative overview of the novel PI3Kα PROTAC degrader, this compound, and other established PI3K inhibitors. While direct comparison of IC50 values for cell proliferation may not fully capture the efficacy of a degrader like this compound, its ability to induce the degradation of PI3Kα and inhibit downstream signaling highlights its potential as a therapeutic agent. The provided data from both in vitro and in vivo studies on various PI3K inhibitors offer a valuable resource for researchers. The detailed experimental protocols and visual diagrams of the signaling pathway and experimental workflow are intended to support further research and development in the field of PI3K-targeted cancer therapy. As more data on this compound and other PROTAC degraders become available, a more comprehensive understanding of their comparative efficacy will emerge.
References
- 1. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 2. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Activity of Alpelisib in Pathogenic Breast Cancer Mutations Utilizing Patient-Derived Xenografts - Conference Correspondent [conference-correspondent.com]
- 10. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Novel vs. Conventional PI3Kα Inhibitors
An objective guide for researchers and drug development professionals on the evolving landscape of PI3Kα inhibition. This guide provides a framework for comparing novel inhibitors, exemplified by the hypothetical compound HL-8, against established conventional inhibitors, supported by experimental data and detailed protocols.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a common driver in many human cancers.[4][5] This has led to the development of numerous PI3K inhibitors. First-generation drugs, often pan-PI3K inhibitors, demonstrated clinical activity but were frequently hampered by on-target toxicities due to the inhibition of multiple PI3K isoforms.[6][7][8][9] This has spurred the development of newer, more selective PI3Kα inhibitors and mutant-selective inhibitors, which promise improved therapeutic windows.
This guide provides a comparative overview of the in vitro performance of a hypothetical next-generation PI3Kα inhibitor, this compound, and conventional PI3Kα inhibitors such as Alpelisib and Taselisib. The data presented herein is a synthesis of findings from multiple studies and serves to illustrate a data-driven approach to inhibitor comparison.
Quantitative Comparison of Inhibitor Potency and Selectivity
A primary differentiator for novel PI3Kα inhibitors is their potency against the target isoform and their selectivity over other PI3K isoforms (β, δ, γ) and the broader kinome.[6] High selectivity is crucial for minimizing off-target effects. For instance, potent inhibition of PI3Kδ can lead to gastrointestinal and immune-related toxicities, while PI3Kα inhibition is associated with hyperglycemia and rash.[8][9]
Table 1: Comparative Inhibitor Potency (IC50) Against PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | α/β Selectivity | α/δ Selectivity |
| This compound (Hypothetical) | 0.8 | 120 | 250 | 400 | 150-fold | 500-fold |
| Alpelisib | 5 | 250 | 290 | 1200 | 50-fold | 240-fold |
| Taselisib | 1.1 | 0.26 | 2.3 | 0.6 | 0.24-fold | 0.55-fold |
| Copanlisib | 0.5 | 6.4 | 3.7 | 0.7 | 12.8-fold | 1.4-fold |
Data for conventional inhibitors are representative values from published studies. This compound data is hypothetical to illustrate a highly selective profile.
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | PIK3CA Status | This compound (nM) (Hypothetical) | Alpelisib (nM) | Taselisib (nM) |
| T47D | H1047R Mutant | 8 | 150 | 120 |
| MCF7 | E545K Mutant | 12 | 200 | 180 |
| SKBR3 | Wild-Type | >5000 | >5000 | >4000 |
| MDA-MB-231 | PTEN Null | 45 | 600 | 550 |
Data for conventional inhibitors are representative values. This compound data is hypothetical, demonstrating potent activity in PIK3CA mutant lines and selectivity against wild-type cells.
Signaling Pathway Analysis
The efficacy of a PI3Kα inhibitor is determined by its ability to suppress the downstream signaling cascade. The core mechanism involves the inhibition of PIP3 production, which in turn prevents the activation of key downstream effectors like AKT and mTOR.[1]
Caption: The PI3K/AKT/mTOR signaling cascade.
Western blot analysis is a standard method to confirm pathway inhibition by measuring the phosphorylation status of key downstream proteins like AKT (at Ser473 and Thr308) and S6 ribosomal protein.[5] A potent and selective inhibitor like this compound would be expected to show a significant reduction in p-AKT and p-S6 levels in PIK3CA-mutant cell lines at low nanomolar concentrations, with minimal effect in wild-type cells.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of inhibitor performance.
In Vitro Kinase Assay (HTRF)
This assay quantifies the enzymatic activity of purified PI3K isoforms and the potency of inhibitors.
-
Reaction Setup : Recombinant PI3Kα, β, γ, or δ enzyme is incubated with the substrate PIP2, ATP, and varying concentrations of the test inhibitor (e.g., this compound) in a kinase reaction buffer.
-
Detection : The reaction product, PIP3, is detected using a competitive immunoassay format. A biotinylated PIP3 tracer and a europium-labeled anti-GST antibody (for a GST-tagged kinase) are used in conjunction with a streptavidin-XL665 acceptor.
-
Signal Reading : The Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Plating : Cancer cells (e.g., T47D, MCF7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of inhibitor concentrations for a period of 3 to 6 days.[4]
-
Viability Measurement : Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis : Luminescence is read on a plate reader. IC50 values are determined by plotting cell viability against inhibitor concentration.
Western Blotting for Pathway Analysis
This technique is used to measure the levels of specific proteins to confirm the mechanism of action.
-
Cell Lysis : Cells treated with the inhibitor for a specified time (e.g., 2-24 hours) are lysed to extract total protein.
-
Protein Quantification : Protein concentration is determined using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer : Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., p-AKT Ser473, total AKT, p-S6, total S6).
-
Detection : Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Imaging : Blots are imaged using a digital imaging system.
Caption: A typical in vitro workflow for PI3Kα inhibitor characterization.
Conclusion
The in vitro characterization of novel PI3Kα inhibitors requires a multi-faceted approach. By systematically evaluating biochemical potency, isoform selectivity, anti-proliferative effects on relevant cancer cell lines, and on-target pathway modulation, researchers can build a comprehensive profile of a new chemical entity. A hypothetical inhibitor like this compound, with its superior potency and selectivity demonstrated through these standardized assays, would represent a significant advancement over conventional PI3Kα inhibitors, potentially offering a wider therapeutic index and improved clinical outcomes. This guide provides the framework for conducting and presenting such a comparative analysis for any novel PI3Kα inhibitor.
References
- 1. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Closing escape routes: inhibition of IL-8 signaling enhances the anti-tumor efficacy of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Evaluating the Cross-Reactivity of PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-selective phosphoinositide 3-kinase (PI3K) inhibitors is a critical focus in drug discovery, particularly in the fields of oncology and inflammation.[1][2] Achieving selectivity is paramount to maximizing therapeutic efficacy while minimizing off-target effects that can lead to toxicity.[3] This guide provides a framework for comparing the cross-reactivity of a novel PI3K inhibitor, here exemplified by the hypothetical compound HL-8, against other well-characterized inhibitors across the Class I PI3K isoforms (α, β, γ, and δ).
Understanding the PI3K Signaling Pathway
The PI3K signaling cascade is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[1] Upon activation by cell surface receptors, PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT.[4] The activation of AKT triggers a cascade of phosphorylation events that ultimately regulate the function of a multitude of cellular proteins.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Comparative Analysis of PI3K Inhibitor Selectivity
The isoform selectivity of a PI3K inhibitor is typically determined by comparing its half-maximal inhibitory concentration (IC50) against each of the Class I PI3K isoforms. A lower IC50 value indicates greater potency. The following table presents a hypothetical selectivity profile for this compound in comparison to other known PI3K inhibitors.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Profile |
| This compound (Hypothetical) | 500 | 800 | 15 | 25 | γ/δ selective |
| LY294002 | 1400 | 2900 | 7900 | 1700 | Pan-PI3K |
| Idelalisib | 8600 | 4000 | 2100 | 1.1 | δ selective |
| Alpelisib | 5 | 290 | 250 | 1200 | α selective |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-PI3K |
Note: IC50 values for LY294002, Idelalisib, Alpelisib, and Copanlisib are representative values from published literature and may vary depending on the specific assay conditions.
Experimental Protocols for Determining Cross-Reactivity
The determination of an inhibitor's cross-reactivity profile relies on robust and standardized experimental methodologies. Both biochemical and cell-based assays are essential for a comprehensive evaluation.
Biochemical Assays
Biochemical assays utilize purified recombinant PI3K isoforms to directly measure the inhibitory activity of a compound on the enzyme's catalytic function.
1. Radiometric Kinase Assay:
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the lipid substrate, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Protocol:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are incubated with the lipid substrate.
-
The kinase reaction is initiated by the addition of a reaction buffer containing MgCl₂, EDTA, and [γ-³²P]ATP.[5]
-
The inhibitor (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a set time at room temperature and then terminated by the addition of an acidic solution.[5]
-
The phosphorylated lipid product is extracted and quantified using scintillation counting.[5]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[6]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. buhlmannlabs.com [buhlmannlabs.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming HL-8-Induced Apoptosis in Tumor Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm apoptosis induced by the novel compound HL-8 in tumor cells. It outlines key experimental assays, presents data in a comparative format, and offers detailed protocols to facilitate the validation of this compound's mechanism of action against other known apoptosis-inducing agents.
Introduction to Apoptosis Induction as a Therapeutic Strategy
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis.[1][2] Cancer cells often evade this process, leading to uncontrolled proliferation.[3][4] Therapeutic strategies aimed at inducing apoptosis in tumor cells are a cornerstone of modern oncology.[3][5] This guide focuses on confirming the pro-apoptotic activity of a putative new drug, this compound, and comparing its effects with other established apoptosis inducers.
Apoptosis is characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a family of proteases called caspases.[1][6] These features provide the basis for various detection methods. The two primary apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of executioner caspases.[3][7][8]
Comparative Analysis of Apoptosis Induction
To validate the pro-apoptotic activity of this compound, a panel of assays should be employed. The following tables summarize expected quantitative outcomes for this compound-treated tumor cells compared to a negative control (untreated cells) and a well-characterized apoptosis inducer, such as Cisplatin, a common chemotherapeutic agent.
Table 1: Comparison of Apoptosis Levels by Annexin V-FITC/PI Staining
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Negative Control | < 5% | < 2% | > 90% |
| This compound (10 µM) | 35% | 15% | 50% |
| Cisplatin (20 µM) | 40% | 20% | 40% |
Table 2: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | % TUNEL-Positive Cells |
| Negative Control | < 2% |
| This compound (10 µM) | 45% |
| Cisplatin (20 µM) | 55% |
Table 3: Relative Expression of Key Apoptotic Proteins by Western Blot
| Treatment Group | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bax/Bcl-2 Ratio |
| Negative Control | 1.0 | 1.0 | 0.5 |
| This compound (10 µM) | 4.5 | 3.8 | 3.0 |
| Cisplatin (20 µM) | 5.2 | 4.5 | 3.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]
-
Cell Culture and Treatment: Plate tumor cells at a density of 1 x 10^6 cells/well in a 6-well plate. After 24 hours, treat the cells with this compound, a positive control (e.g., Cisplatin), or a vehicle control for the desired time period.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive, PI negative cells are in early apoptosis. FITC-Annexin V and PI positive cells are in late apoptosis or necrosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6][9]
-
Cell Preparation: Prepare cells on slides following treatment with this compound or controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP, according to the manufacturer's protocol.
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst dye.[6][10]
-
Microscopy: Visualize the cells using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[11]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, and Bcl-2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Apoptotic Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways in apoptosis and a typical experimental workflow for confirming this compound's pro-apoptotic activity.
Caption: Major signaling pathways of apoptosis.
Caption: Workflow for confirming this compound induced apoptosis.
Alternative Apoptosis-Inducing Agents
A variety of compounds that induce apoptosis through different mechanisms can be used for comparative studies.
-
TRAIL (TNF-related apoptosis-inducing ligand): Induces apoptosis primarily through the extrinsic pathway by binding to death receptors DR4 and DR5.[3][7]
-
BCL-2 Inhibitors (e.g., Venetoclax): These are BH3 mimetics that promote apoptosis by directly inhibiting anti-apoptotic BCL-2 proteins, thereby activating the intrinsic pathway.[7]
-
HDAC Inhibitors (e.g., Vorinostat): These agents can induce apoptosis through various mechanisms, including the regulation of genes involved in cell survival and death.[12]
-
Plant-Derived Natural Products: Compounds like curcumin and resveratrol have been shown to induce apoptosis in cancer cells through multiple pathways.[5][13]
By comparing the cellular and molecular effects of this compound to these and other agents, researchers can better characterize its specific mechanism of action and potential as a novel anti-cancer therapeutic.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. mdpi.com [mdpi.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjlbpcs.com [rjlbpcs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HL-8 and Similar PI3K PROTACs for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of HL-8, a novel PROTAC targeting the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα), with other recently developed PI3K-targeting PROTACs. This comparison focuses on their degradation efficacy, selectivity, and the experimental methodologies used for their characterization, offering valuable insights for researchers and drug development professionals.
Introduction to PI3K PROTACs
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. PROTACs offer a unique approach by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is a recently developed PROTAC that specifically targets PI3Kα for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] To provide a comprehensive understanding of its performance, this guide compares this compound with other PI3Kα and PI3Kδ targeting PROTACs that utilize either VHL or the Cereblon (CRBN) E3 ligase for their mechanism of action.
Quantitative Comparison of PI3K PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations. The following table summarizes the available quantitative data for this compound and similar PI3K PROTACs.
| PROTAC Name | Target(s) | E3 Ligase Recruited | DC50 | Dmax (%) | Cell Line(s) | Reference |
| This compound | PI3Kα | VHL | 10 µM (induces significant degradation) | Not Reported | HeLa | [1] |
| PROTAC PI3Kα degrader-1 | PI3Kα (selective over β, γ, δ) | CRBN | 0.08 µM | Not Reported | T47D, HGC-27 | [2] |
| PROTAC PI3Kδ degrader-1 | PI3Kδ (selective over α, β, γ) | VHL | 3.98 nM | Not Reported | SU-DHL-6 | [3] |
Note: The DC50 value for this compound is reported as a concentration that induces significant degradation, not a precise half-maximal value. Dmax values for the compared PROTACs were not explicitly found in the searched literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway targeted by these PROTACs and a general workflow for evaluating PROTAC efficacy.
References
Validating the Anticancer Effects of PI3Kα-Targeting PROTACs In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers. This has made PI3K an attractive target for anticancer drug development. A novel and promising therapeutic strategy is the use of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.
This guide focuses on the in vivo validation of the anticancer effects of PI3Kα-targeting PROTACs. Due to the limited availability of peer-reviewed in vivo data for the specific compound HL-8, this document will utilize data from a representative PI3Kα PROTAC, referred to as PROTAC PI3Kα degrader-1 , for comparative analysis.[1] This will be compared against GDC-0077 (Inavolisib) , a highly selective inhibitor that also induces the degradation of mutant PI3Kα.[2][3][4]
Comparative In Vivo Efficacy
The following table summarizes the in vivo anticancer activity of the representative PI3Kα PROTAC degrader-1 and GDC-0077 in preclinical xenograft models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| PROTAC PI3Kα degrader-1 | HGC-27 (Gastric Cancer) | Xenograft | 30-60 mg/kg, i.p., daily for 14 days | Significant tumor growth inhibition (TGI) of 38.3% at 30 mg/kg and 56.8% at 60 mg/kg. No significant changes in body weight. | [1] |
| PROTAC PI3Kα degrader-1 | DOHH2 (Lymphoma) | Xenograft | 30 mg/kg, i.p., daily for 21 days | Potent antitumor activity with a TGI of 61.8%. No significant body weight loss. | [1] |
| GDC-0077 (Inavolisib) | HCC1954 (Breast Cancer, PIK3CA H1047R) | Xenograft (NCR nude mice) | Not specified in abstract | Demonstrated in vivo efficacy. | [2] |
| GDC-0077 (Inavolisib) | WHIM20 (Breast Cancer, PIK3CA H1047R) | Xenograft (NOD-SCID gamma mice) | Not specified in abstract | Demonstrated in vivo efficacy. | [2] |
| GDC-0077 (Inavolisib) | HCI-003 (Breast Cancer, PIK3CA E545K) | Xenograft (NOD-SCID gamma mice) | Not specified in abstract | Demonstrated in vivo efficacy. | [2] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the PI3K/AKT signaling pathway and the mechanism by which a PI3Kα-targeting PROTAC, such as this compound or the representative PROTAC PI3Kα degrader-1, induces the degradation of the p110α catalytic subunit of PI3Kα.
Caption: Mechanism of PI3Kα PROTAC-mediated degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for key experiments.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the antitumor efficacy of a test compound in a mouse xenograft model.[2][5][6]
-
Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., HGC-27, DOHH2, HCC1954) are cultured under standard conditions.
-
Immunocompromised mice (e.g., NCR nude, NOD-SCID) aged 6-8 weeks are used for tumor implantation. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]
-
-
Tumor Inoculation:
-
Drug Formulation and Administration:
-
The test compound (e.g., PROTAC PI3Kα degrader-1) is formulated in a vehicle suitable for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[7]
-
The compound is administered to the treatment group of mice via the specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 14-21 days).[1] The control group receives the vehicle only.
-
-
Tumor Measurement and Data Analysis:
-
Tumor dimensions (length and width) are measured with calipers 2-3 times per week.
-
Tumor volume is calculated using the formula: (Length × Width²) × 0.5.[2]
-
Animal body weights are recorded to monitor toxicity.
-
Tumor growth inhibition (%TGI) is calculated as the percentage of the area under the curve (AUC) for the dose group in relation to the vehicle control group.[2]
-
Caption: Experimental workflow for an in vivo xenograft study.
Western Blot Analysis of Tumor Tissue
This protocol is used to confirm the degradation of the target protein (PI3Kα) in tumor tissues harvested at the end of the in vivo study.
-
Tissue Lysis:
-
Excised tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged, and the supernatant containing the protein is collected.
-
-
Protein Quantification:
-
The protein concentration of each sample is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against PI3Kα, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software to determine the extent of protein degradation relative to the vehicle-treated control group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 6. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Pharmacokinetic Profiles of Halofuginone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Halofuginone (HF), a synthetic analog of febrifugine, based on available preclinical and clinical data. While the initial query specified "HL-8 analogs," the available scientific literature predominantly refers to Halofuginone and its derivatives. Therefore, this guide will focus on the pharmacokinetic characteristics of Halofuginone across different species and routes of administration, treating these varied conditions as distinct profiles for comparison.
Data Presentation: Pharmacokinetic Parameters of Halofuginone
The following table summarizes the key pharmacokinetic parameters of Halofuginone observed in various studies. This data facilitates a cross-species and cross-formulation comparison of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Species | Dose & Route | Cmax | Tmax | AUC | Half-life (t1/2) | Bioavailability (F) | Reference |
| Halofuginone | CD2F1 Mice | 1.5 mg/kg, IV | 313-386 ng/mL | - | 19,874 ng/mL·min | - | 100% (IP) | [1] |
| Halofuginone | CD2F1 Mice | Oral | Undetectable in plasma | - | - | - | 0% | [1] |
| Halofuginone | Fischer 344 Rats | 3.0 mg/kg, IV | 348 ng/mL | - | 43,946 ng/mL·min | - | - | [1] |
| Halofuginone | Fischer 344 Rats | 3.0 mg/kg, Oral | 34 ng/mL | 90 min | - | - | - | [1] |
| Halofuginone | Cattle (Calves) | 1.2 mg/kg, Oral | 6.5 ng/mL (mean) | 22 h (mean) | - | 27.3 h (harmonic mean) | - | [2] |
| Halofuginone Lactate | Cattle (Calves) | 100 µg/kg/day, Oral | 4 ng/mL | 11 h | - | - | ~80% | [3][4] |
| Halofuginone | Humans (Advanced Solid Tumors) | 0.5-3.5 mg/day, Oral | Linear dose-response | - | Linear dose-response | ~30 h | - | [5][6] |
Experimental Protocols
Detailed experimental protocols for the cited pharmacokinetic studies are not fully available in the public domain. However, based on the methodologies described in the referenced literature, a generalizable experimental workflow can be outlined.
Animal Studies (Mice and Rats)
-
Animal Models: Male CD2F1 mice and Fischer 344 rats were utilized.[1]
-
Housing and Acclimatization: Animals were housed in controlled environments with standard diet and water ad libitum. A suitable acclimatization period was allowed before the commencement of the studies.
-
Drug Formulation and Administration: For intravenous (IV) administration, Halofuginone was likely dissolved in a suitable vehicle. For oral administration, the compound was likely administered via gavage.
-
Blood Sampling: Blood samples were collected at predetermined time points post-dosing. The exact time points were not specified in the abstract but would typically range from a few minutes to 48 or 72 hours to capture the absorption, distribution, and elimination phases.
-
Sample Processing: Plasma was separated from whole blood by centrifugation. Plasma, red blood cells, and various organs were collected for analysis.[1]
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was likely employed for the quantification of Halofuginone in plasma and tissue homogenates.[7]
Human Clinical Trial (Phase I)
-
Study Population: Patients with advanced solid tumors.[6]
-
Study Design: A dose-escalation study was conducted with Halofuginone administered orally at doses ranging from 0.5 to 3.5 mg/day.[6]
-
Pharmacokinetic Sampling: Plasma samples were collected during the first and second courses of treatment at various time points to determine the pharmacokinetic profile.[6]
-
Bioanalytical Method: A validated high-performance liquid chromatographic assay with mass spectrometric detection was used to quantify Halofuginone in plasma samples.[6]
Mandatory Visualization
Signaling Pathway of Halofuginone
Halofuginone exerts its biological effects primarily through two distinct mechanisms: the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway and the activation of the Amino Acid Starvation Response (AAR).
Caption: Dual inhibitory mechanism of Halofuginone on TGF-β and AAR pathways.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: A generalized workflow for a typical preclinical pharmacokinetic study.
References
- 1. Pharmacokinetics and tissue distribution of halofuginone (NSC 713205) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of halofuginone in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Efficacy of halofuginone products to prevent or treat cryptosporidiosis in bovine calves: a systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-electrospray tandem mass spectrometric assay suitable for quantitation of halofuginone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Downstream Pathway Modulation by Interleukin-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and therapeutic alternatives for validating the downstream pathway modulation of Interleukin-8 (IL-8), also known as CXCL8. Experimental data is presented to support the comparison of various approaches to inhibit the IL-8 signaling axis, a critical pathway in inflammation and oncology.
Interleukin-8 is a pro-inflammatory chemokine that signals through two G protein-coupled receptors, CXCR1 and CXCR2.[1][2] Activation of these receptors on target cells, primarily neutrophils, triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and angiogenesis.[3][4] Given its central role in various pathologies, including cancer and inflammatory diseases, validating the modulation of the IL-8 pathway is crucial for the development of novel therapeutics.[1][5]
Comparative Analysis of IL-8 Pathway Inhibitors
The modulation of the IL-8 signaling pathway can be achieved through several strategies, primarily categorized into: neutralizing antibodies against IL-8, small molecule antagonists targeting the CXCR1 and CXCR2 receptors, and inhibitors of downstream signaling kinases. The efficacy of these different approaches can be quantified and compared using various in vitro assays.
| Inhibitor Class | Target | Example Compound(s) | Assay | Endpoint | IC50 / Efficacy | Reference(s) |
| Neutralizing Antibody | IL-8 Ligand | ABX-IL8 (fully human mAb) | Tumor Growth (in vivo) | Inhibition of tumor growth and metastasis | Significant inhibition at 1 mg dose | [6] |
| BMS-986253 (HuMax-IL8) | Solid Tumors (Phase 1) | Partial responses observed | Dose-dependent reduction in free IL-8 | [7] | ||
| CXCR1/CXCR2 Antagonist | CXCR1/CXCR2 | Ladarixin | Neutrophil Chemotaxis | Inhibition of migration to CXCL8 | IC50: 0.7 nM | [8] |
| CXCR1/CXCR2 | Navarixin (SCH-527123) | Chemotaxis | Inhibition of CXCR1- and CXCR2-mediated chemotaxis | IC50: 41 nM (CXCR1), 3 nM (CXCR2) | [8] | |
| CXCR2 | SB 225002 | IL-8 Binding to CXCR2 | Antagonist of 125I-IL-8 binding | IC50: 22 nM | [3] | |
| CXCR2 | RIST4721 | Neutrophil Chemotaxis | Inhibition of neutrophil chemotaxis | IC50: ~17 nM | [9] | |
| Downstream Kinase Inhibitor | MEK1/2 (ERK pathway) | U0126 | IL-8 Secretion | Inhibition of IL-17/IL-22 induced IL-8 secretion | Significant impairment at 10 µM | |
| p38 MAPK | SB203580 | IL-8 Secretion | Inhibition of thrombin-induced IL-8 secretion | Significant inhibition | ||
| PI3K | LY294002 | IL-8 Expression | Abolished leptin-induced IL-8 activation | Effective at 20 µM |
Experimental Protocols
Validation of IL-8 pathway modulation relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays.
Neutrophil Chemotaxis Assay
This assay directly measures the functional consequence of IL-8 receptor activation—the directed migration of neutrophils.
Objective: To quantify the chemotactic response of neutrophils to an IL-8 gradient and the inhibitory effect of a test compound.
Materials:
-
Human peripheral blood
-
Dextran and Ficoll-Paque for neutrophil isolation
-
DMEM or RPMI culture medium
-
Fetal Calf Serum (FCS)
-
Agarose
-
Recombinant Human IL-8
-
Test inhibitor (e.g., CXCR1/2 antagonist)
-
48-well chemotaxis chamber or Transwell inserts (5 µm pore size)
-
Staining solution (e.g., Rachel's staining solution)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque gradient centrifugation.[7]
-
Cell Preparation: Resuspend the isolated neutrophils in chemotaxis buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1.5 x 10^6 cells/mL.[4] If testing an inhibitor, pre-incubate the cells with the compound for the desired time (e.g., 20 minutes at 37°C).
-
Assay Setup (Transwell Method):
-
Add chemotaxis buffer containing IL-8 (e.g., 20 nM) to the lower wells of the 24-well plate.[4]
-
Add the neutrophil suspension (e.g., 200 µL) to the upper chamber of the Transwell insert.
-
For negative controls, use buffer without IL-8 in the lower well.
-
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[4]
-
Quantification:
-
After incubation, remove the inserts.
-
Fix and stain the membrane.
-
Count the number of cells that have migrated to the lower side of the membrane using a microscope.
-
The chemotaxis index can be calculated as the ratio of cells migrating towards IL-8 versus the negative control.
-
Western Blot for Phosphorylated Akt and ERK
This method assesses the activation of key downstream signaling kinases following IL-8 receptor stimulation.
Objective: To detect the phosphorylation of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) in response to IL-8 and the effect of inhibitors.
Materials:
-
Cell line expressing CXCR1/CXCR2 (e.g., HL-60, MDA-MB-231)
-
Cell culture medium and serum
-
Recombinant Human IL-8
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK, anti-Actin or GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal kinase activity.
-
Pre-treat cells with the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with IL-8 (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes) at 37°C.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Electrophoresis and Transfer:
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe for total ERK and a loading control like actin.
-
Visualizations
IL-8 Signaling Pathway
Caption: IL-8 binds to CXCR1/2, activating G proteins and downstream PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating IL-8 pathway modulation using functional and signaling assays.
References
- 1. What are IL-8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of Interleukin-8/C-X-C Chemokine Receptor 2 Signaling Axis Prevents Tumor Growth and Metastasis in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ladarixin, an inhibitor of the interleukin‐8 receptors CXCR1 and CXCR2, in new‐onset type 1 diabetes: A multicentre, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully Humanized Neutralizing Antibodies to Interleukin-8 (ABX-IL8) Inhibit Angiogenesis, Tumor Growth, and Metastasis of Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of HL-8
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are critical for laboratory safety and environmental protection. This guide provides detailed procedural information for the proper disposal of HL-8, a PI3Kα PROTAC degrader, ensuring that safety and logistical considerations are meticulously addressed.
Substance Identification:
-
Name: this compound
-
Type: PI3Kα PROTAC degrader
-
CAS Number: 2766352-64-9
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound, while not providing specific hazard classifications, recommends general precautions for handling laboratory chemicals.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, a lab coat, and eye protection.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dusts or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, wash the affected area with plenty of water and seek medical attention.[1]
-
Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools, especially if the compound is in a flammable solvent.[1]
Core Principles of Chemical Waste Management
The disposal of this compound must adhere to the regulations established by environmental protection agencies and your institution's Environmental Health and Safety (EHS) program.[2]
-
Treat as Hazardous Waste: All research compounds, including PROTAC degraders like this compound, should be treated as potentially hazardous waste.[2]
-
No Sink or Trash Disposal: Under no circumstances should this compound or its containers be disposed of down the sink or in regular trash.[2]
-
Follow Institutional EHS Protocols: The primary and mandatory route for disposal is through your institution's designated EHS program.[2]
Quantitative Data for Disposal Consideration
While the Safety Data Sheet for this compound does not provide specific quantitative data for disposal, the following table, based on general best practices for potent small molecule compounds, outlines key parameters to consider. Note: These values are illustrative and must be confirmed with your institution's EHS guidelines.[2]
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) requires special handling and segregation.[2] |
| Concentration Limits | Varies by substance. For potent compounds, even low concentrations can render a solution hazardous. | Establishes the threshold at which a solution must be treated as hazardous waste.[2] |
| Container Size | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste is typically allowed per Satellite Accumulation Area. | Limits the quantity of waste stored in the laboratory prior to a scheduled EHS pickup.[2] |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable. | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers.[2] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a strictly controlled procedure. The following steps detail the general protocol for handling and preparing this and similar chemical wastes for disposal in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, always don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Step 2: Waste Segregation
Segregate chemical waste according to compatibility to prevent dangerous reactions.[2] For this compound waste, consider the following:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, weighing boats) in a designated, labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, segregate it based on the solvent's properties (e.g., halogenated vs. non-halogenated).
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.
Step 3: Container Selection and Labeling
-
Container Choice: Use a sturdy, leak-proof container that is chemically compatible with the waste. Whenever possible, use the original product container.[2] The container must have a secure, tight-fitting lid.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (PI3Kα PROTAC degrader)". Do not use abbreviations. The label should also include the accumulation start date and the responsible researcher's name and contact information.
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Storage Conditions: Store the container in a dry, cool, and well-ventilated location, away from incompatible materials.[1]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (as per your institution's policy), contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a PI3Kα PROTAC degrader, leading to the ubiquitination and subsequent degradation of the PI3Kα protein.
Caption: Mechanism of this compound induced degradation of PI3Kα.
Experimental Workflow for this compound Disposal
This diagram outlines the procedural steps for the safe disposal of this compound waste from the laboratory.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of HL-8: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
Disclaimer: The identity of the substance "HL-8" is not clearly established in publicly available scientific literature or safety data sheets as a chemical agent for laboratory research in drug development. The information provided below is a generalized safety protocol for handling a hypothetical powdered substance with hazards including skin and eye irritation, potential for skin sensitization, and respiratory irritation from dust inhalation. These guidelines are based on best practices for handling hazardous chemicals in a laboratory setting and should be adapted to the specific, verified hazards of the substance . Always refer to the official Safety Data Sheet (SDS) for any chemical before handling.
Essential Safety and Personal Protective Equipment (PPE)
When handling substances with the potential for dust generation and skin, eye, and respiratory irritation, a multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes or dust generation.[1] | To protect the eyes and face from airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] Check the manufacturer's glove compatibility chart for the specific substance. | To prevent skin contact, which may cause irritation or sensitization. |
| Body Protection | A fully buttoned lab coat or chemical-resistant apron. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or when dust levels may exceed permissible exposure limits.[2] | To prevent the inhalation of fine particles that can cause respiratory tract irritation. |
Operational Plan: From Preparation to Disposal
Adherence to a strict operational workflow is paramount to ensure safety and minimize exposure risks.
Preparation and Handling Protocol
-
Designated Work Area: All handling of this compound powder should be conducted in a designated area, preferably within a certified chemical fume hood to control dust.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of this compound powder within a chemical fume hood.
-
Use a balance with a draft shield to minimize air currents and dust dispersion.
-
Employ anti-static weigh boats or paper.
-
-
Solution Preparation:
-
When dissolving this compound, slowly add the powder to the solvent to avoid splashing and excessive dust generation.
-
Keep containers covered as much as possible during the process.
-
-
Post-Handling:
-
Thoroughly decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
-
Pickup and Disposal:
-
Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound waste down the drain or in regular trash.
-
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
